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  • Product: Paroxol Methanesulfonate
  • CAS: 608521-21-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Paroxol Methanesulfonate

This in-depth technical guide details the physicochemical properties, solubility profile, and handling protocols for Paroxol Methanesulfonate (CAS 608521-21-7), a critical activated intermediate in the synthesis of Parox...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, solubility profile, and handling protocols for Paroxol Methanesulfonate (CAS 608521-21-7), a critical activated intermediate in the synthesis of Paroxetine.

Physicochemical Profiling, Solubility Data, and Process Control

Executive Summary & Disambiguation

Paroxol Methanesulfonate is the sulfonate ester intermediate used to attach the benzodioxole moiety in the synthesis of Paroxetine. It is a reactive electrophile, distinct from the final drug substance Paroxetine Mesylate (the salt form).

  • Target Compound: Paroxol Methanesulfonate (O-Mesyl Paroxol)

  • CAS Number: 608521-21-7[1][2][3]

  • Chemical Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate

  • Function: Activated alkylating agent (Electrophile).

  • Critical Attribute: Potential Genotoxic Impurity (PGI) requiring strict control.

Note: This guide focuses on the intermediate ester . If you are seeking data on the API salt Paroxetine Mesylate (Brisdelle/Pexeva), refer to the Pharmacopeial Standards section.

Chemical Structure & Reactivity Pathway

Paroxol Methanesulfonate is formed by the esterification of Paroxol (the alcohol) with methanesulfonyl chloride (MsCl). Its primary utility is the nucleophilic substitution with Sesamol to form Paroxetine.

Figure 1: Synthesis & Reactivity Logic

ParoxolReactivity Paroxol Paroxol (Alcohol) CAS 105812-81-5 (Nucleophile) ParoxolMs Paroxol Methanesulfonate CAS 608521-21-7 (Reactive Electrophile) Paroxol->ParoxolMs Esterification (DCM/Toluene) MsCl MsCl / TEA (Activation) MsCl->ParoxolMs Paroxetine Paroxetine Base (Final API) ParoxolMs->Paroxetine SN2 Substitution (Sesamol/NaH) Hydrolysis Hydrolysis Product (Degradant) ParoxolMs->Hydrolysis Moisture/Aq. Base (Avoid!) Sesamol Sesamol (Nucleophile) Sesamol->Paroxetine

Caption: Reaction pathway showing the activation of Paroxol to the Mesylate ester and its subsequent conversion or degradation.

Solubility Profile & Solvent Selection

As a reactive sulfonate ester, Paroxol Methanesulfonate exhibits high solubility in aprotic organic solvents but is chemically unstable in protic polar solvents (water, alcohols) due to solvolysis.

Table 1: Operational Solubility Data (Process Relevant)
Solvent SystemSolubility RatingOperational Conc.Stability RiskApplication
Dichloromethane (DCM) Very Soluble>200 mg/mLLowSynthesis Medium (Preferred)
Toluene Soluble~100 mg/mLLowReaction Solvent / Crystallization
Ethyl Acetate Soluble~50-80 mg/mLLowWorkup / Extraction
DMSO Very Soluble>500 mg/mLModerate*Analytical Standard Prep
Water Insoluble / Unstable<1 mg/mLCritical Do Not Use (Rapid Hydrolysis)
Methanol/Ethanol Soluble>100 mg/mLHighRisk of Methanolysis (Side Reaction)
  • Process Insight: In manufacturing, this intermediate is often not isolated as a dry solid but tele-scoped (carried forward) in Toluene or DCM solution to minimize exposure to moisture and personnel (due to potency/toxicity).

  • Partition Coefficient (LogP): Estimated at 2.1 – 2.5 . It is lipophilic, facilitating extraction into organic layers during aqueous workup.

Stability & Handling Protocol (PGI Control)

Paroxol Methanesulfonate is an alkyl mesylate , a class of compounds flagged as potential genotoxic impurities (PGIs). Strict containment and stability controls are required.

Stability Risks[4]
  • Hydrolysis: In the presence of water (especially at pH > 7), it reverts to Paroxol and Methanesulfonic acid.

  • Thermal Instability: Mesylates can decompose exothermically. Store < 5°C if isolated.[5]

Experimental Protocol: Synthesis & Handling

Objective: Generate Paroxol Methanesulfonate with minimal hydrolysis for immediate coupling.

  • Preparation: Dissolve Paroxol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.

  • Activation: Cool to 0–5°C. Add Triethylamine (1.5 eq) followed by slow addition of Methanesulfonyl Chloride (1.2 eq) .

    • Control Point: Exothermic reaction. Maintain T < 10°C to prevent side reactions.

  • Workup (Critical for Stability):

    • Quench with cold water (rapidly separate phases).

    • Wash organic layer with sat. NaHCO3 (removes acid) and Brine .

    • Dry: Use anhydrous Na2SO4 immediately.

    • Do not concentrate to dryness unless necessary for analytical characterization. Use the DCM solution directly for the next step.

  • Storage: If isolation is required, evaporate at < 35°C under vacuum. Store the pale yellow solid at -20°C under Argon.

Figure 2: Handling & Decision Logic

HandlingLogic Start Start: Paroxol Mesylate Solution CheckWater Check Water Content (KF) Start->CheckWater Dry Dry with Na2SO4 / MgSO4 CheckWater->Dry If > 0.1% Decision Isolate or Telescope? CheckWater->Decision If < 0.1% Dry->Decision Isolate Evaporate < 35°C Store -20°C (Argon) Decision->Isolate Analytical Std Telescope Hold in Toluene/DCM Use within 24h Decision->Telescope Manufacturing

Caption: Decision tree for handling the mesylate intermediate to prevent degradation.

Analytical Characterization

To validate the solubility and purity of Paroxol Methanesulfonate, the following methods are standard.

  • HPLC-UV:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B).

    • Note: Paroxol Mesylate elutes later than Paroxol due to the lipophilic mesyl group.

    • Caution: Ensure autosampler temperature is 5°C to prevent hydrolysis during the run.

  • GC-MS (Trace Analysis): Used to detect residual Paroxol Methanesulfonate in the final Paroxetine API (Limit typically < 5-10 ppm due to PGI status).

References
  • Chemical Identity: Paroxol Methanesulfonate (CAS 608521-21-7).[2][3][6] National Center for Biotechnology Information. PubChem Compound Summary. [Link]

  • Solubility & Process:Process for the preparation of paroxetine intermediate.
  • Reactivity & Synthesis: A Convenient Synthesis of (-)-Paroxetine. ResearchGate. [Link]

  • Genotoxic Impurities: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH M7 Guideline. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Trace Analysis of Paroxol Methanesulfonate in Paroxetine API via LC-MS/MS

The following Application Note and Protocol is designed for Trace-Level Determination of Paroxol Methanesulfonate , a Potentially Genotoxic Impurity (PGI), in Paroxetine Active Pharmaceutical Ingredient (API). Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for Trace-Level Determination of Paroxol Methanesulfonate , a Potentially Genotoxic Impurity (PGI), in Paroxetine Active Pharmaceutical Ingredient (API).

Introduction & Scientific Rationale

The Analytical Challenge

Paroxol Methanesulfonate (CAS 608521-21-7) is a mesylate ester intermediate often formed during the synthesis of Paroxetine.[1] Chemically identified as [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate, it belongs to the class of alkyl sulfonates .

Under ICH M7 guidelines, alkyl sulfonates are classified as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA, leading to mutagenesis. Consequently, they must be controlled to threshold levels (typically TTC < 1.5 µ g/day ), requiring analytical methods with high sensitivity (LOD in the low ppm or ppb range).

Mechanistic Origin

Paroxol Methanesulfonate is typically generated when Paroxol (the alcohol intermediate) is activated with Methanesulfonyl Chloride (MsCl) to facilitate the coupling with sesamol. Residual unreacted mesylate ester poses a carryover risk into the final API.

Method Selection Strategy

Standard HPLC-UV is insufficient for this application due to:

  • Lack of Sensitivity: The required Limit of Quantitation (LOQ) is often ~1-5 ppm relative to the API.

  • Matrix Interference: The Paroxetine API matrix is chemically similar (fluorophenyl-piperidine core), complicating UV separation.

Selected Solution: LC-MS/MS (Triple Quadrupole) in Multiple Reaction Monitoring (MRM) mode. This provides the necessary selectivity (mass filtration) and sensitivity (signal amplification) to detect trace sulfonates in a high-concentration API matrix.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7]
  • Reference Standard: Paroxol Methanesulfonate (Purity >98%).

  • Matrix: Paroxetine Hydrochloride (API).[2][3]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmF).

Instrumentation & Conditions
ParameterSpecificationRationale
System UHPLC coupled with Triple Quadrupole MSHigh pressure for resolution; Tri-Quad for specific MRM quantitation.
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl-Hexyl offers superior selectivity for aromatic piperidines.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 0.3 mL/minOptimal for electrospray ionization efficiency.
Injection Vol. 5 - 10 µLBalance between sensitivity and column overload.
Run Time ~10 MinutesSufficient for separation of API from impurity.
Mass Spectrometry Parameters (ESI+)

The method utilizes Positive Electrospray Ionization (ESI+) . Paroxol Methanesulfonate contains a basic tertiary amine, making it readily protonatable.

  • Source Voltage: 3500 V

  • Capillary Temp: 300 °C

  • Scan Mode: MRM (Multiple Reaction Monitoring)

MRM Transitions:

  • Precursor Ion: m/z 302.1 [M+H]⁺

  • Quantifier Ion: m/z 206.1 (Loss of Methanesulfonic acid group [-MsOH])

  • Qualifier Ion: m/z 70.1 (Piperidine ring fragment)

Sample Preparation Workflow

Standard Stock Solution:

  • Weigh 10 mg Paroxol Methanesulfonate into a 100 mL volumetric flask.

  • Dissolve in Acetonitrile. (Conc: 100 µg/mL).

Sample Solution (API):

  • Weigh 50 mg Paroxetine API.

  • Dissolve in 5 mL of Diluent (50:50 ACN:Water).

  • Final Concentration: 10 mg/mL.

    • Note: High API concentration is needed to detect ppm-level impurities.

Calibration Curve: Prepare standards ranging from 0.5 ng/mL to 100 ng/mL (Equivalent to 0.05 ppm to 10 ppm relative to API).

Visualized Method Logic

The following diagram illustrates the origin of the impurity and the decision logic for the analytical method.

G Synthesis Paroxetine Synthesis Route Paroxol Intermediate: Paroxol (Alcohol) Synthesis->Paroxol Activation Activation Step (+ MsCl) Paroxol->Activation Impurity Impurity Formed: Paroxol Methanesulfonate (Alkyl Sulfonate PGI) Activation->Impurity Side Reaction / Residual Coupling Coupling with Sesamol Activation->Coupling Main Pathway API Final API: Paroxetine Impurity->API Trace Carryover Detection Detection Requirement: < 1.5 µg/day (TTC) Impurity->Detection Coupling->API API->Detection Method Selected Method: LC-MS/MS (MRM) Detection->Method High Sensitivity Required

Figure 1: Formation pathway of Paroxol Methanesulfonate and analytical method selection logic.

Method Validation (ICH Q2/M7 Compliant)

To ensure "Trustworthiness," the method must be validated against the following criteria.

Validation ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of impurity (RT ~4.5 min) from API or blank.Inject API spiked with impurity vs. unspiked API.
Limit of Detection (LOD) S/N Ratio ≥ 3:1Sequential dilution of standard. Target: ~0.05 ppm.
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1Target: ~0.15 ppm.
Linearity R² ≥ 0.996-point calibration curve (LOQ to 150% of limit).
Accuracy (Recovery) 80% - 120%Spike impurity into API matrix at LOQ, 100%, and 150% levels.
Precision RSD ≤ 10%6 replicate injections at the specification limit.
Self-Validating System Check
  • Internal Standard (IS): Use Paroxetine-D6 or a deuterated analog of the impurity if available. This corrects for matrix suppression effects in the MS source.

  • System Suitability: Every run must begin with a sensitivity check standard (at LOQ) to verify MS performance before analyzing samples.

Data Analysis & Calculation

Calculate the content of Paroxol Methanesulfonate using the external standard method (or Internal Standard ratio).



Where:

  • 
     = Peak area of impurity in sample.
    
  • 
     = Peak area of impurity in standard.
    
  • 
     = Concentration of sample (mg/mL).
    
  • 
     = Concentration of standard (mg/mL).
    
  • 
     = Purity of standard (decimal, e.g., 0.99).
    

Troubleshooting Guide

  • Issue: Signal Suppression (Matrix Effect).

    • Cause: High concentration of Paroxetine API co-eluting or suppressing ionization.

    • Fix: Adjust gradient to separate API from impurity. Paroxol Methanesulfonate is less polar than Paroxol but more polar than Paroxetine (due to the mesylate vs. secondary amine/salt). Use a divert valve to send the API peak to waste to prevent MS source contamination.

  • Issue: Carryover.

    • Cause: Sticky nature of sulfonates.

    • Fix: Use a needle wash of 50:50 ACN:IPA (Isopropanol) with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)).

  • European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities.

  • Elder, D. P., et al. (2009).[2] "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Journal of Pharmaceutical and Biomedical Analysis. (Discusses alkyl sulfonate analysis).

  • Axios Research. (n.d.). Paroxol Methanesulfonate Reference Standard Data.

  • Simson Pharma. (n.d.). Paroxol Methanesulfonate Impurity Profile.

Sources

Application

Application Notes and Protocols for the NMR Spectroscopy Analysis of Paroxol Methanesulfonate

Abstract This comprehensive guide provides a detailed framework for the structural elucidation and quantitative analysis of Paroxol Methanesulfonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Paroxol Methanesul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation and quantitative analysis of Paroxol Methanesulfonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Paroxol Methanesulfonate, chemically known as ((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methyl methanesulfonate, serves as a critical reference standard in the development and quality control of the active pharmaceutical ingredient (API) Paroxetine.[1][2] This document offers field-proven protocols for sample preparation, data acquisition using 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques, and quantitative analysis (qNMR). The methodologies are designed to ensure scientific rigor, data integrity, and unambiguous structural confirmation for researchers, analytical scientists, and professionals in drug development.

Introduction to Paroxol Methanesulfonate

Paroxol Methanesulfonate (CAS No. 608521-21-7) is the methanesulfonate salt of Paroxol, an intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI).[2][3] Its molecular formula is C₁₄H₂₀FNO₃S with a molecular weight of 301.38 g/mol .[1][2][4] As a reference standard, its structural integrity and purity must be unequivocally established. NMR spectroscopy is the premier analytical technique for this purpose, providing detailed information on molecular structure, connectivity, and the precise quantification of the material without the need for an identical reference standard.[5][6]

Molecular Structure:

Chemical Structure of Paroxol Methanesulfonate

Figure 1: Chemical Structure of Paroxol Methanesulfonate.

The molecule possesses several key structural features amenable to NMR analysis: a fluorophenyl ring, a substituted piperidine ring with defined stereochemistry, an N-methyl group, a methylene group adjacent to the sulfonate ester, and the methanesulfonate methyl group.

Foundational NMR Principles for Analysis

A multi-technique NMR approach is essential for the complete characterization of Paroxol Methanesulfonate.

  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule. It has a much wider chemical shift range than ¹H NMR, often resolving signals from structurally similar carbons.[7]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[8][9][10] This is invaluable for assigning carbon signals correctly.

  • COSY (COrrelation SpectroscopY): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[11][12] It is fundamental for tracing out the spin systems within the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei.[11][13] This technique definitively links specific proton signals to their attached carbon signals, forming the backbone of structural assignment.

Experimental Workflow and Logic

The successful analysis of Paroxol Methanesulfonate follows a logical progression from sample preparation to advanced structural confirmation. This workflow ensures that each step builds upon the last, providing a self-validating system of analysis.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting prep Sample Preparation (Solvent, Concentration, Standard) acq_1d 1D NMR (¹H, ¹³C, DEPT) prep->acq_1d Initial Survey acq_2d 2D NMR (COSY, HSQC) acq_1d->acq_2d Requires Connectivity Info acq_qnmr qNMR (Purity Assay) acq_1d->acq_qnmr For Quantification analysis Spectral Processing & Interpretation acq_1d->analysis acq_2d->analysis quant Purity Calculation acq_qnmr->quant assignment Peak Assignment & Structure Confirmation analysis->assignment report Final Report assignment->report quant->report

Diagram 1: General NMR Analysis Workflow. This diagram outlines the sequential process from sample preparation through data acquisition and final analysis for a comprehensive characterization.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.

Rationale: The choice of solvent is critical. Paroxol Methanesulfonate is a salt, making it highly polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve the analyte completely. Chloroform-d (CDCl₃) may be insufficient. The concentration must be adequate for detecting less sensitive nuclei like ¹³C.[14]

Materials:

  • Paroxol Methanesulfonate: 15-25 mg (for a comprehensive 1D and 2D analysis)

  • Deuterated Solvent: ~0.7 mL of DMSO-d₆ (99.9 atom % D)

  • Internal Standard for qNMR (optional, see Protocol 4): Certified maleic acid or similar

  • High-quality 5 mm NMR tube

  • Glass Pasteur pipette and filter plug (glass wool)

Procedure:

  • Accurately weigh 15-25 mg of Paroxol Methanesulfonate and record the mass.

  • Transfer the solid to a clean, dry vial.

  • Add ~0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filter the solution through a pipette with a glass wool plug directly into the NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT-135)

Rationale: These initial 1D spectra provide the fundamental data for analysis. A standard ¹H spectrum confirms the presence of expected proton types. The ¹³C spectrum shows all carbon signals, and the DEPT-135 experiment helps differentiate them by the number of attached protons.

Spectrometer Setup (Example on a 400 MHz instrument):

  • ¹H Spectrum:

    • Pulse Program: Standard single pulse (e.g., 'zg30')

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 8-16

    • Spectral Width (SW): 16 ppm (centered around 5-6 ppm)

    • Temperature: 298 K

  • ¹³C{¹H} Spectrum (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • Acquisition Time (AQ): ~1-1.5 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more (as needed for signal-to-noise)

    • Spectral Width (SW): 240 ppm (centered around 100-120 ppm)

  • DEPT-135 Spectrum:

    • Pulse Program: Standard DEPT-135 sequence

    • Parameters: Use parameters similar to the ¹³C experiment.

    • Interpretation: CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons are absent.[9]

Protocol 3: 2D NMR for Structural Confirmation (COSY, HSQC)

Rationale: 2D NMR is essential for unambiguously assigning the complex piperidine and aromatic spin systems. COSY traces proton-proton couplings, while HSQC links protons directly to their carbons. This combination is a powerful tool for piecing together the molecular fragments.[13][15]

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_assign Structural Assignment h1 ¹H Spectrum (Proton Environments) cosy COSY (H-H Connectivity) h1->cosy hsqc HSQC (Direct C-H Bonds) h1->hsqc c13 ¹³C Spectrum (Carbon Count) c13->hsqc dept DEPT-135 (CH₃, CH₂, CH vs. Cq) assign Assign Fragments (e.g., Piperidine Ring) dept->assign cosy->assign Trace Spin Systems hsqc->assign Link H to C structure Assemble Full Structure assign->structure

Diagram 2: Logic Flow for Structure Elucidation. This illustrates how data from multiple NMR experiments are integrated to determine molecular connectivity and confirm the final structure.

Spectrometer Setup (Example on a 400 MHz instrument):

  • gs-COSY Spectrum:

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr')

    • Number of Scans (NS): 2-4 per increment

    • Increments (F1 dimension): 256-512

    • Spectral Width (SW): Same as ¹H spectrum in both dimensions

  • gs-HSQC Spectrum:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2')

    • Number of Scans (NS): 4-8 per increment

    • Increments (F1 dimension): 256

    • ¹H Spectral Width (F2): Same as ¹H spectrum

    • ¹³C Spectral Width (F1): 160-180 ppm (focused on the aliphatic and aromatic regions)

Protocol 4: Quantitative NMR (qNMR) for Purity Assessment

Rationale: qNMR is a primary analytical method that allows for the determination of purity without a specific reference standard of the analyte.[6][16] The signal integral is directly proportional to the number of nuclei.[16] By comparing the integral of a known analyte resonance to that of a certified internal standard of known mass and purity, the purity of the analyte can be calculated.

Materials:

  • Accurately weighed Paroxol Methanesulfonate (~15 mg)

  • Accurately weighed certified internal standard (IS), e.g., Maleic Acid (~10 mg)

  • DMSO-d₆ (~1.0 mL)

Procedure:

  • Preparation: Create a stock solution by accurately weighing both the Paroxol Methanesulfonate and the internal standard into the same vial. Dissolve in a known volume/mass of DMSO-d₆.

  • Acquisition:

    • Use a ¹H NMR pulse program with a long relaxation delay (D1) of at least 30-60 seconds. This is critical to ensure complete T1 relaxation for all protons, which is the foundation of accurate quantification.

    • Use a 90° pulse angle.

    • Acquire data with a high signal-to-noise ratio (NS ≥ 64).

  • Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from Paroxol Methanesulfonate (e.g., the N-CH₃ or S-CH₃ singlet) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (e.g., N=3 for a methyl group)

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Data Interpretation and Expected Spectral Features

The following table summarizes the predicted chemical shifts for Paroxol Methanesulfonate in DMSO-d₆. Actual values may vary slightly based on concentration and instrument.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) DEPT-135 Notes
Methanesulfonate CH₃ ~2.9 - 3.1 (s, 3H)~35 - 40PositiveSharp singlet, characteristic of the mesylate group.
N-CH₃ ~2.2 - 2.5 (s, 3H)~40 - 45PositiveSharp singlet, characteristic of the N-methylpiperidine.
Piperidine Protons ~1.8 - 3.5 (m)~25 - 60CH: Positive, CH₂: NegativeComplex multiplet region due to overlapping signals and diastereotopicity. COSY is essential for assignment.
CH₂-O ~4.0 - 4.3 (m, 2H)~65 - 70NegativeMethylene protons adjacent to the sulfonate ester oxygen. Expected to be downfield.
Fluorophenyl Protons ~7.0 - 7.4 (m, 4H)~115 - 165CH: Positive, C: AbsentTwo sets of signals appearing as multiplets due to H-H and H-F coupling.

Interpretation Steps:

  • Identify Key Singlets: Locate the singlets for the S-CH₃ and N-CH₃ groups in the ¹H spectrum.

  • Analyze Aromatic Region: Examine the region from 7.0-7.4 ppm. The pattern will be characteristic of a 1,4-disubstituted benzene ring with fluorine coupling.

  • Trace Piperidine Ring: Use the COSY spectrum to walk through the proton-proton correlations of the piperidine ring, starting from a well-resolved proton if available.

  • Confirm C-H Attachments: Use the HSQC spectrum to correlate every proton signal to its corresponding carbon signal. This validates the assignments from the ¹H, ¹³C, and DEPT spectra. For example, the singlet at ~3.0 ppm in the ¹H spectrum should show a cross-peak to the carbon at ~37 ppm in the ¹³C spectrum.

  • Final Check: Ensure all observed signals in all spectra are accounted for and are consistent with the known structure of Paroxol Methanesulfonate.

References

  • Axios Research. (n.d.). Paroxol Methanesulfonate - CAS - 608521-21-7. Retrieved from Axios Research website. [Link]

  • Lotusfeet Pharma. (n.d.). Paroxol Methanesulfonate 608521-21-7. Retrieved from Lotusfeet Pharma website. [Link]

  • ResearchGate. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from ResearchGate. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]

  • GSRS. (n.d.). PAROXOL, (+/-)-. Retrieved from gsrs.ncats.nih.gov. [Link]

  • Pharmaffiliates. (n.d.). Paroxol Methanesulfonate | CAS No : 608521-21-7. Retrieved from Pharmaffiliates website. [Link]

  • PubChem. (n.d.). Methyl Methanesulfonate. Retrieved from PubChem. [Link]

  • Webster, G. K., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences.
  • Veeprho. (n.d.). Paroxol Methanesulfonate | CAS 608521-21-7. Retrieved from Veeprho website. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma website. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma website. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review. [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from University of Wisconsin-Madison Chemistry website. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. [Link]

  • ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from ResearchGate. [Link]

  • Singh, S., & Roy, R. (2016). The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from Chemistry Steps website. [Link]

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from Royal Society of Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from San Diego State University NMR Facility. [Link]

  • ResearchGate. (n.d.). NMR spectrum of methanesulfonate standard sample (20 mM in 1 M KOH). Retrieved from ResearchGate. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from University of Cambridge Department of Chemistry. [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from Moravek website. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Evans, M. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Barron, D., & Ibrahim, R. K. (1987). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Phytochemistry. [Link]

  • Novabiochem. (n.d.). NMR sample preparation guidelines. Retrieved from Novabiochem website. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from JEOL website. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from OpenStax. [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from U.S. Pharmacopeia website. [Link]

  • Kleinpeter, E., et al. (2005). 1H and 13C NMR spectra of N-sulfonylmethyl- and N-sulfonyl- amines and amides. Magnetic Resonance in Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For: A general and straightforward access to original push-pull dyes by a three-component reaction. Retrieved from Royal Society of Chemistry. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

Method

Application Note: Control and Determination of Paroxol Methanesulfonate in Paroxetine Mesylate

Abstract This application note details the trace-level determination of Paroxol Methanesulfonate , a potential genotoxic impurity (PGI), in Paroxetine Mesylate drug substance. Paroxol Methanesulfonate is the mesylate est...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the trace-level determination of Paroxol Methanesulfonate , a potential genotoxic impurity (PGI), in Paroxetine Mesylate drug substance. Paroxol Methanesulfonate is the mesylate ester formed by the reaction of the key intermediate Paroxol ((-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine) with methanesulfonic acid. As an alkyl sulfonate ester, it falls under the ICH M7 regulatory framework for mutagenic impurities. This guide provides a validated LC-MS/MS protocol designed to overcome the specific challenges of this analyte: hydrolytic instability, matrix interference, and the requirement for sub-ppm detection limits (TTC-based).

Introduction & Mechanistic Context[1][2][3][4][5][6]

The Chemistry of the Impurity

Paroxetine is a Selective Serotonin Reuptake Inhibitor (SSRI).[1] The mesylate salt form (Paroxetine Mesylate) is often preferred for its solubility and stability profiles. However, the synthesis involves the use of Methanesulfonic Acid (MsOH) .

If the reaction mixture contains residual Paroxol (the alcohol intermediate), MsOH can react with the hydroxyl group to form Paroxol Methanesulfonate (Paroxol Mesylate Ester). Unlike the ionic salt (Paroxetine Mesylate), this ester is a covalent alkylating agent capable of transferring the alkyl group to DNA bases (e.g., N7-guanine), leading to potential mutagenicity.

Regulatory Framework (ICH M7)

Under ICH M7 guidelines, alkyl mesylates are Class 2 or Class 3 impurities (mutagenic/potentially mutagenic).

  • Acceptable Intake (AI): Typically limited to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[2][3]

  • Analytical Target: For a standard daily dose of Paroxetine (e.g., 20–60 mg), the control limit is often in the range of 25–75 ppm , though process capabilities often target <10 ppm to ensure safety margins.

Formation and Toxicity Pathway

The following diagram illustrates the formation of the impurity and its mechanism of action (DNA Alkylation).

Paroxol_Mechanism cluster_0 Process Stream Paroxol Paroxol (Intermediate) (Alcohol) Impurity Paroxol Methanesulfonate (Genotoxic Ester) Paroxol->Impurity + MsOH (Esterification) MsOH Methanesulfonic Acid (Reagent) MsOH->Impurity Adduct Alkylated DNA (Mutation Risk) Impurity->Adduct + DNA (Alkylation) DNA Cellular DNA (Nucleophile) DNA->Adduct

Figure 1: Mechanism of Paroxol Methanesulfonate formation during salt synthesis and subsequent DNA alkylation pathway.

Analytical Challenges & Strategy

Instability (Hydrolysis)

Mesylate esters are susceptible to hydrolysis in aqueous environments, reverting to the alcohol and acid.

  • Risk: False negatives during analysis if the sample sits in aqueous mobile phase/diluent.

  • Solution: Use Acetonitrile (ACN) as the diluent. Avoid Methanol (MeOH) strictly, as it can cause transesterification (forming Methyl Methanesulfonate - MMS, a false positive for a different PGI).

Sensitivity

Paroxol Methanesulfonate is a large molecule compared to simple alkyl mesylates (like EMS/MMS). It is non-volatile, making LC-MS/MS (Triple Quadrupole) the preferred technique over GC-MS.

Experimental Protocol: LC-MS/MS Determination

Reagents and Materials
  • Reference Standard: Paroxol Methanesulfonate (>98% purity).

  • Matrix: Paroxetine Mesylate API (free of target impurity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Diluent: 100% Acetonitrile (cooled to 5°C).

Instrument Parameters (LC-MS/MS)
  • System: Agilent 6470 or Waters Xevo TQ-S.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase:

  • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B
0.00 10
1.00 10
4.00 90
6.00 90
6.10 10

| 8.00 | 10 |

Mass Spectrometry Parameters (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: [M+H]+ (Calculate based on Paroxol Mesylate MW).

  • Quantifier Transition: m/z [Parent] → [Paroxol Fragment] (Loss of MsOH).

  • Qualifier Transition: m/z [Parent] → [Secondary Fragment].

Note: Paroxol MW is ~329.4 (as free base). Paroxol Methanesulfonate MW is ~425.5. Target [M+H]+ = 426.5.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Paroxol MsO426.5192.125
Paroxol MsO (Qual)426.5122.140
Sample Preparation Workflow

This workflow is optimized to minimize hydrolysis.

Analytical_Workflow Step1 Weigh 50 mg Paroxetine Mesylate API Step2 Add 5.0 mL Acetonitrile (Diluent) (Keep Cold: 2-8°C) Step1->Step2 Step3 Sonicate (Max 2 mins) Avoid heating! Step2->Step3 Step4 Filter (0.2 µm PTFE) Discard first 1 mL Step3->Step4 Step5 LC-MS/MS Injection (Immediate Analysis) Step4->Step5

Figure 2: Sample preparation workflow emphasizing temperature control and non-aqueous solvents.

Method Validation Summary

The following performance characteristics must be verified during method transfer.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of impurity in blank/matrix.Pass
LOD (Limit of Detection) S/N ≥ 3:10.5 ppm
LOQ (Limit of Quantitation) S/N ≥ 10:11.5 ppm
Linearity R² ≥ 0.99 (Range: LOQ to 150% limit)> 0.995
Accuracy (Recovery) 80% – 120% at LOQ, 100%, 150% levels.92% – 105%
Solution Stability % Difference < 15% after storage.Unstable > 4h in water; Stable 24h in ACN.

Critical Troubleshooting & Causality

Issue: Peak area degradation over the sequence.

  • Cause: Hydrolysis of the ester in the autosampler vial if humidity enters or if the ACN is "wet."

  • Fix: Use fresh, anhydrous ACN. Keep autosampler temperature at 5°C.

Issue: High back-pressure or peak tailing.

  • Cause: Paroxetine Mesylate (the salt) may have limited solubility in 100% ACN at high concentrations, precipitating on the column head.

  • Fix: Ensure the API concentration (10 mg/mL) is within the solubility limit, or use a 90:10 ACN:Water diluent only if injection is immediate (within 10 mins).

Issue: Carryover.

  • Cause: Paroxol Methanesulfonate is hydrophobic ("sticky").

  • Fix: Use a needle wash of 50:50 ACN:IPA (Isopropyl Alcohol) with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2017).[4][5][6][7] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[3][8] John Wiley & Sons. (Contextual reference for alkyl mesylate chemistry). [Link]

  • Snodin, D. J. (2006).[9] Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Regulatory Toxicology and Pharmacology, 45(1), 79-90. [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Kagkelari, A. et al. (2025). Determination of Esters of Alkylsulfonic Acid in Mesylate or Besylate Containing Medicinal Products Using GC/MS or LC/MS Methods.[4][10] Journal of Pharmaceutical and Biomedical Analysis. (General methodology for mesylate esters). [Link]

Sources

Application

Protocol for isolating Paroxol Methanesulfonate

Application Note: A-2026-02 A Robust Protocol for the Isolation and Purification of Paroxol Methanesulfonate Abstract The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-2026-02

A Robust Protocol for the Isolation and Purification of Paroxol Methanesulfonate

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] Methanesulfonate (mesylate) salts are frequently chosen due to their high water solubility and the non-oxidizing nature of methanesulfonic acid (MSA).[3][4] This document provides a comprehensive, field-proven protocol for the isolation of Paroxol Methanesulfonate, a model basic API, from a crude reaction mixture. The protocol details a systematic approach encompassing salt formation, crystallization, purification, and rigorous analytical characterization, emphasizing the scientific rationale behind each step to ensure reproducibility and high purity of the final product.

Introduction: The Rationale for Methanesulfonate Salts

In pharmaceutical development, the salt form of a drug is often the preferred entity for formulation. Methanesulfonic acid (CH₃SO₃H or MSA) is a strong, non-oxidizing organic acid that readily forms stable, crystalline salts with basic APIs.[3] Unlike hydrochloric acid, MSA is less corrosive and its anion, mesylate, is generally considered non-toxic and suitable for pharmaceutical preparations.[4] The high solubility of many metal and organic methanesulfonate salts makes MSA an excellent choice for improving the dissolution characteristics of poorly soluble basic compounds.[3][4]

This guide uses "Paroxol" as a representative basic API to establish a universally applicable protocol. The principles and techniques described herein are grounded in established organic and physical chemistry and can be adapted for a wide range of basic drug substances. The core of this protocol is a crystallization-based isolation, a powerful technique that purifies the target compound by separating it from soluble impurities.[5]

Experimental Overview: A Three-Phase Approach

The isolation of Paroxol Methanesulfonate is logically divided into three primary phases: Salt Formation and Primary Crystallization, Recrystallization for Purification, and Final Product Characterization. Each phase includes critical process parameters that must be controlled to ensure the desired outcome.

G cluster_0 Phase 1: Salt Formation & Primary Isolation cluster_1 Phase 2: Purification via Recrystallization cluster_2 Phase 3: Quality Control & Characterization P1_Start Crude Paroxol Free Base in Solution (e.g., Ethanol) P1_AddMSA Add Methanesulfonic Acid (MSA) (1.0 - 1.2 eq.) P1_Start->P1_AddMSA Stoichiometric Reaction P1_Cool Controlled Cooling & Agitation P1_AddMSA->P1_Cool Induce Crystallization P1_Filter Vacuum Filtration P1_Cool->P1_Filter Isolate Solid P1_Wash Wash with Cold Solvent P1_Filter->P1_Wash P1_Product Crude Paroxol Methanesulfonate P1_Wash->P1_Product P2_Start Crude Salt P2_Dissolve Dissolve in Minimal Hot Solvent (e.g., Methanol) P2_Start->P2_Dissolve P2_Cool Slow Cooling to Room Temperature P2_Dissolve->P2_Cool Promote Crystal Growth P2_Chill Chill (e.g., 0-5°C) P2_Cool->P2_Chill Maximize Yield P2_Filter Vacuum Filtration P2_Chill->P2_Filter P2_Dry Dry Under Vacuum (e.g., 50-60°C) P2_Filter->P2_Dry P2_Product Purified Paroxol Methanesulfonate P2_Dry->P2_Product P3_Start Purified Salt P3_HPLC HPLC/UPLC Analysis P3_Start->P3_HPLC Verify P3_NMR NMR Spectroscopy P3_Start->P3_NMR Verify P3_DSC DSC/Melting Point P3_Start->P3_DSC Verify P3_FTIR FTIR Spectroscopy P3_Start->P3_FTIR Verify P3_Result Certificate of Analysis (Purity, Identity Confirmed) P3_HPLC->P3_Result P3_NMR->P3_Result P3_DSC->P3_Result P3_FTIR->P3_Result

Fig 1. Overall workflow for the isolation of Paroxol Methanesulfonate.

Detailed Protocols & Methodologies

Materials and Equipment
Reagents & MaterialsEquipment
Crude Paroxol Free BaseJacketed Glass Reactor with Overhead Stirrer
Methanesulfonic Acid (MSA), ACS GradeTemperature Probe and Controller
Ethanol (200 Proof, Anhydrous)Vacuum Filtration Apparatus (Büchner Funnel)
Methanol (ACS Grade)Vacuum Oven
Isopropanol (ACS Grade)HPLC/UPLC System with UV Detector
Acetone (ACS Grade)NMR Spectrometer (≥400 MHz)
Deionized WaterDifferential Scanning Calorimeter (DSC)
Filter Paper (e.g., Whatman Grade 1)FTIR Spectrometer with ATR accessory
Phase 1: Salt Formation and Primary Isolation

Causality: The goal of this phase is to convert the basic Paroxol molecule into its methanesulfonate salt via an acid-base reaction. The choice of solvent is critical; it must dissolve the free base but have lower solubility for the resulting salt, especially at reduced temperatures, to induce precipitation or crystallization.[5] Ethanol is often a suitable starting point for many organic bases.[6]

Protocol:

  • Dissolution: Charge the jacketed glass reactor with crude Paroxol free base. Add a suitable volume of ethanol (e.g., 10-20 mL per gram of crude material) and stir until all solids are dissolved. Gentle heating (e.g., 40-50°C) may be applied if necessary.

  • Acid Addition: In a separate vessel, dilute 1.05 molar equivalents of methanesulfonic acid in a small amount of ethanol.

    • Expert Insight: Using a slight excess (1.0 to 1.2 equivalents) of MSA can drive the salt formation to completion, but a large excess should be avoided as it may need to be removed later.[3][7][8]

  • Salt Formation: Slowly add the MSA solution to the stirring Paroxol solution over 15-30 minutes. Maintain the temperature at 20-25°C. The salt may begin to precipitate immediately.

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours. Then, initiate a controlled cooling ramp down to 0-5°C over 1-2 hours and hold for an additional 2-3 hours to maximize crystal formation.[9]

  • Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold (0-5°C) ethanol or another suitable polar solvent like isopropanol or acetone to displace the impurity-rich mother liquor.[3]

  • Initial Drying: Partially dry the crude Paroxol Methanesulfonate on the filter by pulling air through the cake for 30-60 minutes.

Phase 2: Purification by Recrystallization

Causality: Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities at different temperatures.[5] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature, while impurities remain soluble at all temperatures. Methanol is often a good choice for recrystallizing methanesulfonate salts.[10]

Protocol:

  • Solvent Selection: Transfer the crude salt to a clean reactor. Add a suitable recrystallization solvent (e.g., methanol) in portions while heating to reflux (approx. 65°C). Add just enough solvent to achieve complete dissolution.

    • Trustworthiness Check: If the solution is colored or contains insoluble particulate matter, a hot filtration step can be incorporated here to remove insoluble impurities.

  • Controlled Cooling: Once a clear solution is obtained, stop heating and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Seeding with a few crystals of pure product can be beneficial if spontaneous crystallization is slow.[9]

  • Maximize Yield: Once the slurry has reached room temperature, further cool the reactor to 0-5°C and hold for at least 2 hours with gentle agitation to maximize the yield of the purified product.[11]

  • Final Isolation: Isolate the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a minimal amount of cold recrystallization solvent.

  • Drying: Dry the purified Paroxol Methanesulfonate in a vacuum oven at 50-60°C until a constant weight is achieved.[11]

Self-Validation: Analytical Characterization

To confirm the identity, purity, and quality of the isolated Paroxol Methanesulfonate, a suite of analytical techniques must be employed. This ensures the protocol is a self-validating system.

G cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_physical Physical Properties QC Purified Paroxol Methanesulfonate HPLC HPLC / UPLC (Area % at λ_max) QC->HPLC Quantitative NMR ¹H NMR & ¹³C NMR (Structural Confirmation) QC->NMR Structural FTIR FTIR Spectroscopy (Functional Groups, S=O stretch) QC->FTIR Vibrational DSC DSC Analysis (Melting Point, Polymorph Screen) QC->DSC Thermal TGA TGA Analysis (Solvent/Water Content) QC->TGA Thermal Impurity Impurity Profile (Known & Unknown Impurities) HPLC->Impurity Stoich NMR Integration (API:Mesylate Ratio) NMR->Stoich

Fig 2. Analytical methods for quality control and validation.
Analytical TestPurposeAcceptance Criteria (Example)
HPLC/UPLC Quantify purity and detect impurities.Purity ≥ 99.5% area; Individual unknown impurity ≤ 0.10%.
¹H NMR Confirm chemical structure and stoichiometry.Spectrum conforms to reference; Integration confirms 1:1 ratio of Paroxol to Mesylate.
Melting Point (DSC) Determine melting point and assess crystalline form.Sharp melting endotherm within a narrow range (e.g., 210-215°C).
FTIR Confirm presence of key functional groups.Presence of characteristic peaks for S=O stretch (sulfonate) and API functional groups.
Loss on Drying (TGA) Quantify residual solvent and water content.≤ 0.5% weight loss.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation and purification of Paroxol Methanesulfonate. By explaining the causality behind each step and incorporating a robust analytical validation framework, this guide serves as a reliable resource for researchers and drug development professionals. The methodologies described can be readily adapted to other basic APIs, facilitating the efficient production of high-purity methanesulfonate salts for further research and development.

References

  • Gervasio, G. (n.d.). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. National Institutes of Health.
  • Bäumer, D., et al. (2018). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ScienceDirect. Retrieved from [Link]

  • Elder, D. P., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. Retrieved from [Link]

  • Fábián, L., et al. (2019). Crystallization and Characterization of Magnesium Methanesulfonate Hydrate Mg(CH3SO3)2·12H2O. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN100569753C - Crystallization (C) of methanesulfonate salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and its preparation method.
  • Google Patents. (n.d.). FR2749846A1 - Methanesulfonate salt of a tryptamine-derived arylpiperazine and solvates for pharmaceutical use.
  • Google Patents. (n.d.). CN101108847B - (+) doxazosin mesylate, method of manufacturing the same and use thereof.
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

  • Kuminek, G., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Publications. Retrieved from [Link]

  • Ortiz Lara, J. C. (2024). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US7732601B2 - Crystalline polymorphs of methanesulfonic acid addition salts of Imatinib.
  • Google Patents. (n.d.). US8912325B2 - Process for preparation of imatinib and its mesylate salt.
  • Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • Li, M., et al. (2008). Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal. Retrieved from [Link]

  • Zala, S. P., et al. (n.d.). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Retrieved from [Link]

  • Sjögren, E., et al. (2014). In vivo methods for drug absorption and metabolism in drug development. ScienceDirect. Retrieved from [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Method

Quantitative Analysis of Paroxol Methanesulfonate: Application Note &amp; Protocol

Executive Summary Paroxol Methanesulfonate (CAS: 608521-21-7) is the methanesulfonic acid salt of Paroxol ((3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol).[1][2][3][4] It serves as a critical intermediate and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Paroxol Methanesulfonate (CAS: 608521-21-7) is the methanesulfonic acid salt of Paroxol ((3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol).[1][2][3][4] It serves as a critical intermediate and a specific process-related impurity in the synthesis of Paroxetine (a widely used SSRI).[1]

Precise quantitative analysis of Paroxol Methanesulfonate is required in two distinct contexts:

  • Raw Material Assay : Verifying the purity of Paroxol Methanesulfonate when used as a starting material or reference standard.

  • Impurity Profiling : Quantifying trace levels of Paroxol in Paroxetine API or formulations (often designated as Impurity I in EP/BP pharmacopeial monographs).

This guide provides a dual-track protocol: a robust HPLC-UV method for assay/purity analysis and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.[1]

Chemical Context & Analytical Challenges

Molecular Properties[1][6]
  • Chemical Name : (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol methanesulfonate.[1][2][3][4]

  • Molecular Formula : C₁₄H₂₀FNO₃S (Salt); C₁₃H₁₈FNO (Base).[1]

  • Molecular Weight : 301.38 g/mol (Salt); 223.29 g/mol (Base).[1]

  • Solubility : Highly soluble in water and methanol due to the mesylate salt form; soluble in DMSO.

  • Chromophores : Contains a 4-fluorophenyl group.[1][2][3][4][5][6][7][8] Lacks the benzodioxole moiety of Paroxetine, resulting in a distinct UV absorption profile (maxima typically ~260–270 nm).

Analytical Challenges
  • Polarity : As a polar amine salt, Paroxol exhibits poor retention on standard C18 columns under low pH conditions without ion-pairing agents or specific end-capping.[1]

  • Peak Tailing : The basic nitrogen in the piperidine ring interacts with residual silanols on silica columns, causing tailing.

  • Detection Limits : For impurity analysis, the lack of the conjugated sesamol system (present in Paroxetine) reduces UV sensitivity, making MS detection preferable for trace levels (<0.1%).

Synthesis Pathway & Impurity Origin

Understanding the origin of Paroxol is vital for setting control limits.

SynthesisPath Start Precursor (4-Fluorophenyl-piperidine deriv.) Paroxol Paroxol (Intermediate) (Analyte of Interest) Start->Paroxol Reduction/Methylation Paroxetine Paroxetine (Final API) Paroxol->Paroxetine Ether Formation (Mesylation + Coupling) Paroxol->Paroxetine Residual Unreacted (Impurity I) Sesamol Sesamol (Coupling Agent) Sesamol->Paroxetine

Figure 1: Role of Paroxol in Paroxetine synthesis.[1] Residual Paroxol remains as a process impurity if the coupling step is incomplete.

Protocol A: HPLC-UV for Assay & Purity (High Concentration)

Application : Quality Control (QC) of Paroxol Methanesulfonate Reference Standards or Raw Material batches.

Chromatographic Conditions
  • System : HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column : C18, End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water (improves peak shape for basic amines).[1]

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temp : 30°C.

  • Detection : UV at 262 nm (optimized for fluorophenyl absorption).[1]

  • Injection Volume : 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.06040
15.01090
18.01090
18.19010
23.09010
Sample Preparation
  • Diluent : Water:Acetonitrile (50:50 v/v).

  • Stock Solution : Weigh 10 mg Paroxol Methanesulfonate into a 10 mL volumetric flask. Dissolve and dilute to volume (Concentration: 1000 µg/mL).

  • Working Standard : Dilute Stock 1:10 to obtain 100 µg/mL for assay.

System Suitability Criteria
  • Tailing Factor : < 2.0 (Critical for amine salts).[1]

  • Theoretical Plates : > 5000.

  • RSD (n=6) : < 1.0% for retention time and area.[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Application : Quantifying Paroxol (Impurity I) in Paroxetine API or formulations at trace levels (0.05% - 0.15% limits).

Mass Spectrometry Parameters
  • Ionization : ESI Positive Mode (Electrospray Ionization).[1]

  • Scan Type : Multiple Reaction Monitoring (MRM).[1]

  • Target Analyte : Paroxol (monitor as base, m/z 224.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Rationale
Paroxol 224.1 [M+H]⁺191.13020Loss of -CH₂OH (hydroxymethyl)
Paroxol 224.1 [M+H]⁺123.03035Fluorophenyl fragment (Quantifier)
Paroxetine 330.1 [M+H]⁺192.13525Reference/Matrix peak
Chromatographic Conditions (UPLC/UHPLC)
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Gradient : Fast gradient (5% B to 95% B in 3 minutes) to separate polar Paroxol (elutes early) from hydrophobic Paroxetine (elutes late).

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Weigh Sample (Paroxetine API) Step2 Dissolve in Diluent (MeOH:H2O) Step1->Step2 Step3 Filter (0.22 µm PVDF) Step2->Step3 LC UPLC Separation (BEH C18 Column) Step3->LC MS MS/MS Detection (MRM: 224.1 -> 123.0) LC->MS Data Quantification (External Std Method) MS->Data

Figure 2: Analytical workflow for trace quantification of Paroxol in drug substances.

Validation Framework (ICH Q2)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.[1]

Linearity & Range
  • Range : 0.05 µg/mL to 5.0 µg/mL (corresponding to 0.01% – 1.0% impurity level relative to a 500 µg/mL API concentration).[1]

  • Acceptance : Correlation coefficient (R²) > 0.999.[1]

Accuracy (Recovery)
  • Protocol : Spike Paroxetine API (free of Paroxol) with Paroxol Methanesulfonate standard at 50%, 100%, and 150% of the target limit (e.g., 0.10%).

  • Acceptance : Mean recovery between 90.0% – 110.0%.

Precision[1][11]
  • Repeatability : 6 injections of the standard at the limit level. RSD < 5.0% (for trace impurity).[1]

  • Intermediate Precision : Different analyst/day/column. RSD < 10.0%.

Limit of Quantification (LOQ)
  • Determine the concentration where Signal-to-Noise (S/N) ratio is ≥ 10.[1]

  • Target LOQ : ≤ 0.05% (to meet reporting thresholds).

References

  • Axios Research . (n.d.). Paroxol Methanesulfonate - CAS 608521-21-7.[1][2][3][4] Retrieved from [Link][1]

  • Veeprho . (n.d.). Paroxol Methanesulfonate | CAS 608521-21-7.[1][2][3][4] Retrieved from [Link][1]

  • National Center for Biotechnology Information (PubChem) . (n.d.).[1] Paroxol (Compound Summary). Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA) . (2013).[1] NDA 204516 Review: Paroxetine Mesylate.[9] Retrieved from [Link][1]

Sources

Application

Comprehensive Guide: Paroxol Methanesulfonate for Analytical Method Validation

Executive Summary This application note details the protocol for utilizing Paroxol Methanesulfonate (CAS: 608521-21-7) as a reference standard for the quantification of Paroxol (a primary metabolite and degradation produ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Paroxol Methanesulfonate (CAS: 608521-21-7) as a reference standard for the quantification of Paroxol (a primary metabolite and degradation product) in Paroxetine formulations. Paroxol (often designated as Impurity A or a related intermediate depending on the pharmacopeia) represents the hydrolyzed alcohol precursor of Paroxetine.

Monitoring this impurity is critical for stability indicating methods (SIM). This guide provides a self-validating workflow for HPLC-UV/MS analysis, ensuring compliance with the modernized ICH Q2(R2) guidelines.

Chemical Context & Handling

Paroxol Methanesulfonate is the methanesulfonic acid salt of Paroxol. The salt form is preferred for reference standards due to its superior crystallinity and stability compared to the hygroscopic free base or oil.

Chemical Identity[1]
  • Chemical Name: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine methanesulfonate

  • Role: Intermediate, Hydrolysis Degradation Product, Metabolite.

  • Molecular Weight (Salt): ~301.38 g/mol (Check specific CoA)[1][2]

  • Molecular Weight (Base): ~205.27 g/mol (Active moiety for calculation)

Critical Handling Protocol (Expertise Pillar)
  • Hygroscopicity: Methanesulfonate salts can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the effective weight.

  • Stoichiometry Correction: When preparing calibration curves, you must correct for the salt form to report the impurity as the "Free Base."



Actionable Insight: Always use the purities and molecular weights listed on the specific Certificate of Analysis (CoA) of your lot. Do not rely on generic literature values for quantitative calculations.

Metabolic & Degradation Pathway

Understanding the origin of Paroxol is essential for specificity testing. Paroxetine degrades to Paroxol via the hydrolysis of the benzodioxole ether linkage.

Paroxetine_Degradation Paroxetine Paroxetine (Drug Substance) Intermediate Unstable Intermediate Paroxetine->Intermediate Acid/Base Hydrolysis (Stress Condition) Paroxol Paroxol (Target Impurity) Intermediate->Paroxol Cleavage Sesamol Sesamol (By-product) Intermediate->Sesamol Cleavage

Figure 1: Simplified degradation pathway of Paroxetine yielding Paroxol. Specificity validation must demonstrate resolution between Paroxetine, Paroxol, and Sesamol.

Analytical Method Protocol (HPLC-UV)

This method is optimized for the separation of the polar Paroxol from the more hydrophobic Paroxetine.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax)Provides adequate retention for polar amines at high pH or steric selectivity at low pH.
Mobile Phase A 0.05M Ammonium Acetate (pH 4.5)Buffers the basic piperidine nitrogen to ensure consistent ionization and peak shape.
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic resolution.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 295 nmTargets the fluorophenyl chromophore; minimizes interference from non-aromatic excipients.
Temp 35°CImproves mass transfer and peak sharpness.
Gradient Program
  • 0-2 min: 10% B (Isocratic hold for Paroxol retention)

  • 2-15 min: 10%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Validation Protocol (ICH Q2(R2) Compliant)

The following workflow ensures the method is "fit for purpose" for quantifying Paroxol as an impurity.

Validation_Workflow Start Validation Planning (ICH Q2 R2) Specificity Specificity (Stress Testing) Start->Specificity Linearity Linearity & Range (LOQ to 120% Limit) Specificity->Linearity Resolution > 2.0 Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Flow, Temp) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 2: Step-wise validation workflow. Each stage must pass acceptance criteria before proceeding.

Specificity (Stress Studies)

Objective: Prove Paroxol is resolved from Paroxetine and other degradants.

  • Protocol: Inject Paroxol Standard (0.1% level) + Paroxetine Sample spiked with Paroxol.

  • Acceptance: Resolution (

    
    ) between Paroxol and Paroxetine 
    
    
    
    . Peak purity (via DAD)
    
    
    .
Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Range: From LOQ (Limit of Quantitation) to 120% of the specification limit (usually 0.5% or 1.0% of nominal drug load).

  • Preparation: Prepare 6 concentration levels using Paroxol Methanesulfonate.

    • Example: 0.05, 0.1, 0.2, 0.5, 1.0, 1.5 µg/mL (assuming 100% nominal = 500 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    ; Y-intercept bias
    
    
    of 100% response.[3]
Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike Paroxetine Drug Product (placebo mixture) with Paroxol Methanesulfonate at 3 levels: LOQ, 100% (Spec Limit), and 120% (Spec Limit).

  • Calculation:

    
    
    
  • Acceptance: Mean recovery

    
    .
    
Precision (Repeatability)
  • Protocol: 6 injections of Paroxol standard at the Specification Limit (e.g., 0.15% of API conc).

  • Acceptance: %RSD

    
     (for impurity levels).[4]
    
Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.[4]

  • Protocol: Dilute standard until S/N

    
    .
    
  • Verification: Inject 6 replicates at this concentration. %RSD must be

    
    .
    

Troubleshooting & Insights

IssuePotential CauseCorrective Action
Peak Tailing (Paroxol) Interaction between amine and silanols.Ensure mobile phase pH is controlled (pH 4.5 is ideal for acetate). Add 0.1% Triethylamine (TEA) if using phosphate buffers.
Retention Time Shift Temperature fluctuation or ACN evaporation.Use a column oven (35°C). Cap mobile phase bottles tightly; use pre-mixed lines if possible.
Low Recovery Adsorption to glassware.Paroxol is basic. Use silanized glassware or polypropylene vials for low-concentration standards.
Extra Peaks Methanesulfonate dissociation?No, MSA is transparent UV. Check for "Sesamol" or other hydrolysis by-products if the standard is old.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2024). Paroxetine Compound Summary. PubChem. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Method

Technical Guide: Paroxol Methanesulfonate in Serotonin Transporter (SERT) Characterization

Part 1: Introduction & Strategic Utility Executive Summary Paroxol Methanesulfonate (the mesylate salt of trans-(-)-paroxol) is a critical pharmacological probe and intermediate used in the structural and functional char...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

Executive Summary

Paroxol Methanesulfonate (the mesylate salt of trans-(-)-paroxol) is a critical pharmacological probe and intermediate used in the structural and functional characterization of the Serotonin Transporter (SERT). While often overshadowed by its derivative, Paroxetine (a potent SSRI), Paroxol represents the "core" pharmacophore—the hydroxymethyl piperidine scaffold lacking the specific 3,4-methylenedioxyphenoxymethyl ether tail.

In SERT studies, Paroxol Methanesulfonate serves two primary functions:

  • Structure-Activity Relationship (SAR) Probe: It is used to quantify the thermodynamic contribution of the aromatic ether side chain to high-affinity binding. By comparing the

    
     of Paroxol vs. Paroxetine, researchers map the energetics of the S2 (allosteric/vestibular) binding pocket.
    
  • Impurity & Metabolite Profiling: As a biologically active intermediate in Paroxetine synthesis and a potential metabolite, its specific affinity and functional inhibition profile must be characterized to ensure assay specificity and drug purity.

Chemical Context & Nomenclature
  • Compound: Paroxol Methanesulfonate[1][2][3]

  • Chemical Identity: trans-(-)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine methanesulfonate (salt form varies; often N-methylated in early synthesis steps).

  • Role: Precursor to Paroxetine; Low-to-moderate affinity SERT inhibitor.

  • Key Distinction: Unlike Paroxetine, Paroxol lacks the bulky hydrophobic tail, making it a tool for probing the "core" substrate recognition site versus the "extended" inhibitor binding site.

Part 2: Mechanism of Action & Binding Topography

To understand the utility of Paroxol, one must visualize the SERT binding pocket. Paroxetine binds with nanomolar affinity (


 nM) because it occupies both the central substrate site (S1) and the extracellular vestibule (S2). Paroxol, lacking the tail, occupies primarily the S1 site.
Interaction Map (Graphviz)

SERT_Binding_Mechanism SERT SERT Protein (Transmembrane Domain) S1_Site S1 Site (Central Substrate Binding) SERT->S1_Site S2_Site S2 Site (Extracellular Vestibule) SERT->S2_Site Paroxetine Paroxetine (Full Inhibitor) Paroxetine->S1_Site Occupies Paroxetine->S2_Site Occupies (Steric Block) Binding_Event Binding Affinity (Ki) Paroxetine->Binding_Event Ki ~ 0.1 nM Paroxol Paroxol (Core Scaffold) Paroxol->S1_Site Occupies (Moderate Affinity) Paroxol->S2_Site Fails to Occupy Paroxol->Binding_Event Ki ~ 100-500 nM

Caption: Comparative binding topology showing Paroxol occupying only the S1 core, while Paroxetine engages both S1 and S2 sites.

Part 3: Experimental Protocols

Protocol A: Stock Solution Preparation

The methanesulfonate salt improves the aqueous solubility of Paroxol, which is otherwise a lipophilic alcohol.

Reagents:

  • Paroxol Methanesulfonate (Solid, >98% purity).

  • DMSO (Dimethyl sulfoxide), anhydrous.

  • Assay Buffer (Tris-HCl or HEPES based).

Procedure:

  • Weighing: Weigh 10 mg of Paroxol Methanesulfonate into a sterile microcentrifuge tube.

  • Primary Stock (10 mM): Dissolve in 100% DMSO. Vortex for 30 seconds.

    • Note: Methanesulfonate salts are hygroscopic. Store desicated at -20°C.

  • Working Stock (100 µM): Dilute the Primary Stock 1:100 in Assay Buffer immediately prior to use.

    • Validation: Ensure final DMSO concentration in the assay is <0.1% to prevent non-specific membrane perturbation.

Protocol B: Competitive Radioligand Binding Assay

This protocol determines the affinity (


) of Paroxol for SERT by displacing a known high-affinity radioligand (e.g., [³H]-Paroxetine or [³H]-Citalopram).

Objective: Quantify the shift in affinity caused by the absence of the benzodioxole ring.

Materials:

  • Source Tissue: Rat cortical membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand: [³H]-Paroxetine (Specific Activity ~80 Ci/mmol).

  • Competitor: Paroxol Methanesulfonate (10⁻⁹ M to 10⁻⁴ M).

  • Non-Specific Control: Fluoxetine (10 µM).

Workflow:

  • Membrane Prep: Thaw hSERT membranes and homogenize in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Plate Setup (96-well):

    • Total Binding: 25 µL Buffer + 25 µL [³H]-Ligand + 150 µL Membranes.

    • Non-Specific Binding (NSB): 25 µL Fluoxetine + 25 µL [³H]-Ligand + 150 µL Membranes.

    • Experimental: 25 µL Paroxol (varying conc.) + 25 µL [³H]-Ligand + 150 µL Membranes.

  • Incubation: Incubate at 25°C for 60 minutes . Equilibrium is critical; Paroxol has faster off-rates than Paroxetine.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count (CPM).

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Expected Result: Paroxol

is typically in the high nanomolar to low micromolar range (e.g., 100–500 nM), compared to Paroxetine (~0.1 nM).
Protocol C: Functional Uptake Inhibition (Fluorescent)

To verify that Paroxol is a competitive inhibitor and not a substrate or silent binder.

Workflow:

  • Seeding: Plate hSERT-expressing cells in black-walled 96-well plates (50,000 cells/well).

  • Dye Loading: Use a fluorescent neurotransmitter mimic (e.g., IDT307 or ASP+).

  • Pre-incubation: Add Paroxol Methanesulfonate (serial dilutions) for 15 mins.

  • Uptake Initiation: Add fluorescent substrate. Read kinetics immediately on a plate reader (Ex/Em specific to dye).

  • Result: Paroxol should dose-dependently reduce the slope of fluorescence uptake.

Part 4: Data Interpretation & Troubleshooting

Comparative Potency Table

Use this table to benchmark your experimental results.

CompoundMolecular FeatureSERT Binding (

)
Functional IC50Role in Assay
Paroxetine Full Scaffold + Ether Tail~0.08 - 0.3 nM~0.5 nMPositive Control (High Affinity)
Paroxol Core Scaffold (Alcohol)50 - 500 nM ~1.0 µM Structural Probe / Intermediate
N-Methyl Paroxol Methylated Amine~200 nM~2.5 µMMetabolite Standard
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Solubility Paroxol free base used instead of Mesylate salt.Ensure the reagent is the Methanesulfonate salt. If not, acidify slightly with methanesulfonic acid during stock prep.
High Non-Specific Binding Lipophilic nature of the fluorophenyl group.Increase BSA (0.1%) in buffer or use GF/B filters soaked in 0.5% PEI.
No Displacement Degradation of Paroxol (oxidation of alcohol).Prepare fresh stocks. Paroxol is sensitive to oxidation to the aldehyde/acid over long storage.

Part 5: Workflow Visualization

Workflow Stock Paroxol Mesylate Stock (10 mM DMSO) Dilution Serial Dilution (10^-4 to 10^-9 M) Stock->Dilution Buffer Incubation Incubation with hSERT + [3H]-Ligand Dilution->Incubation Add to Plate Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration 60 min @ 25°C Analysis Scintillation Counting & Ki Calculation Filtration->Analysis CPM Data

Caption: Step-by-step workflow for the competitive radioligand binding assay.

References

  • Benchchem. (n.d.). Structure and Biological Activity of Paroxetine Intermediates. Retrieved from

  • ResearchGate. (2018). Study on the Different Replacing Groups of Trans-Paroxol for Enzymatic Resolution. Retrieved from

  • GovInfo. (2016). SmithKline Beecham Corp v. Apotex Corp - Paroxetine Methanesulfonate Patent Litigation. Retrieved from

  • NIH/PubMed. (2010). The serotonin transporter and animal models of depression (Role of Paroxetine analogs). Retrieved from

  • European Patent Office. (2004).[4] Decision T 0885/02: Paroxetine methanesulfonate polymorphism. Retrieved from

(Note: Paroxol acts as a distinct pharmacological entity from Paroxetine. Ensure correct CAS registry identification when ordering: Paroxol [CAS: 105812-81-5 for free base] vs Paroxetine [CAS: 61869-08-7].)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Paroxol Methanesulfonate Mass Spec Fragmentation

Technical Support Center: Analytical Methodologies Analyte: Paroxol Methanesulfonate (N-Methyl Paroxol Mesylate) CAS: 608521-21-7 Application: Impurity Profiling, Synthesis Monitoring, Pharmacokinetics Primary Ionization...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies

Analyte: Paroxol Methanesulfonate (N-Methyl Paroxol Mesylate) CAS: 608521-21-7 Application: Impurity Profiling, Synthesis Monitoring, Pharmacokinetics Primary Ionization Mode: ESI (+)

Core Directive: The Fragmentation Mechanics

To troubleshoot effectively, one must first understand the behavior of Paroxol Methanesulfonate in the gas phase. This compound is a salt.[1] In Electrospray Ionization (ESI), the salt dissociates. You will not typically observe the intact salt molecular weight (


) as the parent ion.
The Ionization Pathway
  • Salt Dissociation: The methanesulfonate anion (

    
    , 
    
    
    
    ) strips away, leaving the protonated free base.
  • Parent Ion Formation: The N-methyl-piperidine nitrogen accepts a proton.

    • Target

      
      : 
      
      
      
      
      
      (Calculated for
      
      
      ).
  • Primary Fragmentation (In-Source or CID):

    • Water Loss: The hydroxymethyl group at position 3 is labile. A neutral loss of water (

      
      ) is the dominant pathway, yielding the carbocation at 
      
      
      
      .
Visualizing the Pathway

Paroxol_Fragmentation Salt Paroxol Methanesulfonate (Solid Salt) MW 301.38 Solution Dissociated Ions (Solution) Salt->Solution Dissolution Parent Parent Ion [M+H]+ (m/z 224.14) N-Methyl Paroxol Solution->Parent ESI+ Ionization Loss of Mesylate Anion Frag1 Fragment [M+H-H2O]+ (m/z 206.13) Dehydrated Carbocation Parent->Frag1 Neutral Loss -H2O (18 Da) Frag2 Fragment [M+H-CH3OH]+ (m/z 192.12) Side Chain Loss Parent->Frag2 Alpha Cleavage (High Energy)

Figure 1: Ionization and fragmentation pathway of Paroxol Methanesulfonate in ESI+ mode.

Troubleshooting Guides & FAQs

This section addresses specific anomalies reported by researchers during LC-MS/MS method development.

Scenario A: "I cannot find the molecular ion at m/z 301."

Q: Why is my mass spectrum missing the parent peak for the salt?

Technical Analysis: Mass spectrometers operating in ESI mode detect ions, not neutral salts. The methanesulfonate group is a counter-ion. Upon solvation and ionization, it separates from the paroxol base.

  • The Fix: Set your precursor ion scan to

    
     , not 
    
    
    
    .
  • Verification: If you run in Negative Mode (ESI-), you should see the methanesulfonate anion at

    
     . This confirms the presence of the salt form.
    
Scenario B: "The signal intensity is fluctuating or unexpectedly low."

Q: Is the methanesulfonate counter-ion suppressing my signal?

Technical Analysis: Yes, high concentrations of mesylate ions can cause ion suppression in the source, particularly if the mobile phase pH is not optimized. Additionally, Paroxol has a free hydroxyl group, making it susceptible to sodium (


) adduct formation.

Optimization Protocol:

  • Mobile Phase Additive: Ensure you are using 0.1% Formic Acid or 5mM Ammonium Formate . This forces protonation

    
     and suppresses sodium adducts 
    
    
    
    .
  • Check for Adducts: Scan for

    
     (
    
    
    
    ). If this peak is dominant, your glassware or solvents may be contaminated with sodium, or your pH is too neutral.
Observed m/zIdentityAction Required
224.1

Target analyte. Optimize Declustering Potential (DP).
246.1

Sodium Adduct. Acidify mobile phase; check solvent quality.
206.1

In-Source Fragment. Lower source temperature or fragmentor voltage.
Scenario C: "I see a massive peak at m/z 206 even without collision energy."

Q: Is my compound degrading before the collision cell?

Technical Analysis: This is In-Source Fragmentation (ISF) . The hydroxyl group on the piperidine ring is thermally labile. If the source temperature (Temp) or Declustering Potential (DP) is too high, the molecule dehydrates immediately upon ionization.

Corrective Steps:

  • Lower Source Temp: Reduce from

    
     to 
    
    
    
    .
  • Reduce DP/Fragmentor Voltage: Step down by 10V increments until the ratio of 224:206 improves.

  • Impact: While

    
     is a stable fragment, relying on ISF for quantification is risky because it varies with source cleanliness. Always quantify on the intact parent (
    
    
    
    ) transitioning to a stable product ion if possible.
Experimental Optimization Workflow

Follow this logic gate to stabilize your method.

Troubleshooting_Flow Start Start: Signal Instability CheckMass Confirm Precursor Is it m/z 224? Start->CheckMass CheckAdducts Check Adducts Is m/z 246 > 224? CheckMass->CheckAdducts Yes Action1 Correct Precursor to 224 (Ignore Salt MW) CheckMass->Action1 No (Targeting 301) CheckISF Check In-Source Frag Is m/z 206 dominant? CheckAdducts->CheckISF No Action2 Add 0.1% Formic Acid Switch to Plasticware CheckAdducts->Action2 Yes Action3 Lower Source Temp Reduce Cone Voltage CheckISF->Action3 Yes Success Stable Method CheckISF->Success No Action1->Success Action2->Success Action3->Success

Figure 2: Decision tree for troubleshooting Paroxol MS signal loss.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734218, (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine (Paroxol). Retrieved from [Link]

  • Veeprho Laboratories. Paroxol Methanesulfonate Reference Standard (CAS 608521-21-7). Retrieved from [Link]

Sources

Optimization

Overcoming matrix effects in Paroxol Methanesulfonate analysis

Topic: Overcoming Matrix Effects in LC-MS/MS Quantification Document ID: TS-PM-004 | Version: 2.1 | Status: Active Executive Summary Paroxol Methanesulfonate (the mesylate salt of trans-(-)-Paroxol) is a fluorinated pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in LC-MS/MS Quantification

Document ID: TS-PM-004 | Version: 2.1 | Status: Active

Executive Summary

Paroxol Methanesulfonate (the mesylate salt of trans-(-)-Paroxol) is a fluorinated piperidine derivative and a key intermediate in the synthesis of Paroxetine. As a hydrophobic basic amine, it presents specific bioanalytical challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary failure mode in quantifying this compound in biological matrices (plasma, urine) is ion suppression caused by endogenous phospholipids. This guide provides a root-cause analysis and troubleshooting workflow to eliminate these matrix effects, ensuring method robustness and regulatory compliance (FDA/EMA).

Phase 1: Diagnosis – "Is it Matrix Effect?"

Q: My internal standard (IS) response is variable, and sensitivity drops in patient samples compared to neat standards. How do I confirm this is a matrix effect?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas between neat solutions and matrix spikes is often insufficient because it doesn't tell you where the suppression occurs. The PCI method visualizes the "suppression zones" in your chromatogram.[1][2]

The PCI Protocol [3]
  • Setup: Use a T-tee connector to mix the column effluent with a steady infusion of Paroxol standard.

  • Infusion: Infuse a Paroxol solution (100–500 ng/mL) at 5–10 µL/min into the MS source.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) onto the LC column.[2][4]

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A "dip" or negative peak indicates ion suppression; a "hump" indicates enhancement.

Visualizing the Workflow:

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Effluent Syringe Syringe Pump (Paroxol Standard) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Data Chromatogram: Observe Baseline Dips MS->Data

Figure 1: Schematic setup for Post-Column Infusion (PCI) to diagnose matrix effects.

Phase 2: Sample Preparation – The Root Cause

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but I still see significant suppression at the Paroxol retention time. Why?

A: Protein precipitation removes proteins but leaves phospholipids (glycerophosphocholines and lysophosphocholines) in the supernatant. Phospholipids are the primary cause of matrix effects in ESI+ mode. They elute late in reversed-phase gradients and often co-elute with hydrophobic bases like Paroxol.

Recommendation: Switch to Solid Phase Extraction (SPE) or Phospholipid Removal Plates .

Comparative Data: Extraction Efficiency vs. Matrix Effect
Extraction MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalSuitability for Paroxol
Protein Precipitation (PPT) >90%-40% to -60% (High Suppression)Poor (<10%)Low (Only for high conc.)
Liquid-Liquid Extraction (LLE) 70-80%-10% to -20%GoodMedium (Labor intensive)
Supported Liquid Extraction (SLE) 85-95%< 10%ExcellentHigh
Mixed-Mode Cation Exchange (MCX) >90%< 5%SuperiorBest (Targeted cleanup)
Protocol: Mixed-Mode Cation Exchange (MCX) for Paroxol

Rationale: Paroxol is a secondary amine (basic). MCX utilizes both hydrophobic retention (C18) and electrostatic interaction (cation exchange), allowing you to wash away neutral phospholipids with harsh solvents before eluting the drug.

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Acidified sample (Plasma + 2% Formic Acid). Acidification ensures Paroxol is positively charged.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/hydrophilic interferences).

  • Wash 2: 1 mL Methanol (CRITICAL STEP: Removes neutral phospholipids and hydrophobic neutrals). Paroxol stays bound via ionic interaction.

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the amine, breaking the ionic bond.

Phase 3: Chromatography Optimization

Q: Even with cleaner extracts, I see peak tailing and shifting retention times. How do I stabilize the chromatography?

A: Paroxol Methanesulfonate is a basic amine. On standard C18 columns at low pH, it interacts with residual silanols, causing tailing and susceptibility to matrix interferences.

Troubleshooting Steps:

  • Switch to High pH Mobile Phase:

    • Use 10 mM Ammonium Bicarbonate (pH 10) in water as Mobile Phase A.

    • At high pH, Paroxol is uncharged (neutral), increasing its hydrophobicity and retention on C18, while suppressing silanol ionization. This sharpens the peak and often shifts it away from phospholipid regions.

    • Note: Ensure your column is high-pH stable (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Alternative Column Chemistry:

    • If high pH is not an option, use a Biphenyl or PFP (Pentafluorophenyl) column. These phases offer pi-pi interactions with the fluorophenyl group of Paroxol, providing alternative selectivity to separate it from matrix components.

Phase 4: Internal Standard Strategy

Q: Can I use Paroxetine as an internal standard for Paroxol?

A: No. While structurally related, Paroxetine and Paroxol have different retention times and physicochemical properties. If a matrix suppression zone occurs specifically at the Paroxol retention time, Paroxetine (eluting later) will not compensate for it.

Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard , such as Paroxol-d4 or Paroxol-13C6 .

  • Why? SIL-IS co-elutes perfectly with the analyte. Any suppression affecting Paroxol will affect the SIL-IS equally, allowing the ratio to remain constant.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Sensitivity / Variable IS PCI Step 1: Perform Post-Column Infusion Start->PCI Result Is suppression observed at analyte RT? PCI->Result No_Suppression Issue is likely Source/Injector. Check nebulizer, capillary, or solubility. Result->No_Suppression No Yes_Suppression Confirmed Matrix Effect Result->Yes_Suppression Yes Action_Prep Step 2: Optimize Extraction Yes_Suppression->Action_Prep Check_Method Current Method? Action_Prep->Check_Method PPT Protein Precip (PPT) Check_Method->PPT Using PPT Action_LC Step 3: Optimize Chromatography Check_Method->Action_LC Already using SPE Switch_SPE Switch to MCX SPE or SLE (Remove Phospholipids) PPT->Switch_SPE Switch_SPE->Action_LC High_pH Switch to High pH (pH 10) Mobile Phase Action_LC->High_pH Final Re-validate Method High_pH->Final

Figure 2: Step-by-step decision matrix for resolving bioanalytical failures.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

Sources

Troubleshooting

Technical Support Center: Paroxetine &amp; Paroxol Methanesulfonate Separation

Executive Summary: The Separation Challenge Welcome to the technical support hub for Paroxetine analysis. The separation of Paroxetine (the active pharmaceutical ingredient) from Paroxol (the alcohol intermediate/impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

Welcome to the technical support hub for Paroxetine analysis. The separation of Paroxetine (the active pharmaceutical ingredient) from Paroxol (the alcohol intermediate/impurity) presents a classic "Polarity vs. Basicity" challenge in Reverse Phase Chromatography (RPC).

  • Paroxetine: A lipophilic secondary amine (

    
    ). It is prone to severe peak tailing due to interactions with residual silanols on the column stationary phase.
    
  • Paroxol (Paroxol Methanesulfonate): The alcohol precursor ((-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine). Whether you possess the free base or the methanesulfonate salt, the analyte in solution is Paroxol . It is significantly more polar than Paroxetine and elutes earlier.

Critical Technical Note: If "Paroxol Methanesulfonate" refers to the reactive mesylate ester intermediate (a potential Genotoxic Impurity), the chemistry changes. However, in most QC contexts, this refers to the salt form of the alcohol impurity (Related Compound D). This guide focuses on the Paroxetine vs. Paroxol (Alcohol) separation.

The "Gold Standard" Protocol

This protocol is synthesized from USP monographs and field-optimized stability-indicating methods. It prioritizes peak symmetry for the amine and retention for the polar alcohol.

Chromatographic Conditions
ParameterSpecificationRationale
Column L1 (C18) , 4.6 x 250 mm, 5 µm. (Rec: Waters XBridge BEH C18 or Agilent Zorbax SB-C18)High carbon load is required to retain the polar Paroxol. "Base Deactivated" (BDS) or Hybrid silica is essential to minimize Paroxetine tailing.
Mobile Phase A Buffer: 0.05 M Ammonium Acetate or Phosphate Buffer (pH 4.5 - 5.5)pH 4.5-5.5 is the "Sweet Spot." It is low enough to suppress silanol ionization (

) but high enough to avoid column hydrolysis.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for basic amines compared to Methanol due to lower viscosity and dipole moment.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°C - 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the Paroxetine peak.
Detection UV @ 295 nm (or 205 nm for higher sensitivity)295 nm is specific to the benzodioxole ring; 205 nm detects the backbone but picks up more noise.
Injection Vol 10 - 20 µLKeep low to prevent mass overload which exacerbates tailing.
Gradient Profile (Recommended)
  • Initial Hold (0-5 min): 15-20% B. Critical for retaining the polar Paroxol.

  • Ramp (5-20 min): 20%

    
     60% B. Elutes Paroxetine.
    
  • Wash (20-25 min): 90% B.

  • Re-equilibration: 7-10 minutes.

Troubleshooting Logic & Diagnostics

Issue 1: Paroxetine Peak Tailing ( )

The Science: Paroxetine is a strong base. At pH < 9, it is protonated (


). Residual silanols (

) on the silica surface act as cation exchangers, holding onto the Paroxetine tail.

Corrective Actions:

  • The "TEA" Fix: Add 0.1% Triethylamine (TEA) to the buffer. TEA is a stronger base than Paroxetine; it saturates the silanol sites, blocking Paroxetine from interacting with them.

  • The "High pH" Fix (Hybrid Columns Only): Use a high pH buffer (pH 10.0 with Ammonium Hydroxide). At pH 10, Paroxetine is neutral (

    
    ) and does not interact with silanols. Warning: Only use columns rated for pH 10+ (e.g., XBridge, Gemini).
    
Issue 2: Paroxol Eluting in the Void (k' < 1)

The Science: Paroxol has a free hydroxyl group, making it much more water-soluble than Paroxetine. If the initial organic composition is too high (>25%), Paroxol will not partition into the C18 phase.

Corrective Actions:

  • Lower Initial %B: Start the gradient at 10% or 15% ACN.

  • Increase Ionic Strength: Increase buffer concentration to 50-100 mM. This "salts out" the polar analyte, forcing it into the stationary phase.

Issue 3: Resolution Loss (Co-elution)

The Science: While rare given their polarity difference, co-elution can occur if the gradient slope is too steep. Paroxol elutes early; Paroxetine elutes late. Intermediate degradants (like the N-methyl derivative) may elute between them.

Corrective Actions:

  • Flatten the Gradient: Reduce the slope between 5 and 15 minutes.

  • Temperature: Lowering temperature to 25°C typically increases resolution (selectivity) but may widen the Paroxetine peak.

Visualizing the Workflow

Diagram 1: Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the mobile phase based on your specific instrumentation (MS vs. UV) and column type.

MethodDevelopment Start Start: Paroxetine/Paroxol Separation Detector Select Detector Start->Detector UV UV (Standard QC) Detector->UV MS MS (Bioanalysis/GTI) Detector->MS Buffer_UV Buffer: Phosphate (pH 3.0 or 6.0) + 0.1% TEA UV->Buffer_UV Buffer_MS Buffer: Amm. Formate/Acetate (pH 4.5 or 9.0) MS->Buffer_MS Column_Std Std Silica C18 (Prone to Tailing) Buffer_UV->Column_Std Legacy Method Column_Hyb Hybrid/BDS C18 (Resistant to Tailing) Buffer_UV->Column_Hyb Modern Method Action_TEA Must add Triethylamine (TEA) to suppress silanols Column_Std->Action_TEA Action_pH Optimize pH High pH (10) or Low pH (3) Column_Hyb->Action_pH

Caption: Decision matrix for selecting mobile phase buffers and additives based on detector compatibility and column chemistry.

Diagram 2: Troubleshooting Peak Tailing

A systematic approach to fixing the most common Paroxetine issue.

TailingFix Problem Problem: Paroxetine Peak Tailing (Tf > 1.5) Check_pH Check Mobile Phase pH Problem->Check_pH Is_Low Is pH < 3.0? Check_pH->Is_Low Is_Mid Is pH 3.0 - 8.0? Check_pH->Is_Mid Action_Low Silanols are protonated. Check Column Void/Inlet. Is_Low->Action_Low Action_Mid Silanols are active (ionized). Is_Mid->Action_Mid Fix_TEA Add 0.1% Triethylamine (TEA) (Competes for silanols) Action_Mid->Fix_TEA Fix_Temp Increase Temp to 40-50°C (Improves kinetics) Action_Mid->Fix_Temp

Caption: Diagnostic flow for resolving peak asymmetry (tailing) in basic amine separations.

Frequently Asked Questions (FAQ)

Q1: My Paroxol peak is splitting. What is happening? A: This is likely a "Solvent Effect." Paroxol is polar. If you dissolve your sample in 100% Acetonitrile or Methanol, the strong solvent carries the Paroxol through the column before it can bind to the C18.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 85% Buffer / 15% ACN).

Q2: Can I use this method for LC-MS? A: Not if you use Phosphate buffer or TEA. Phosphate is non-volatile and will clog your source. TEA causes massive signal suppression in positive mode.

  • Fix: Switch to Ammonium Formate (10mM, pH 3.0) or Ammonium Bicarbonate (pH 10.0) . Use a hybrid column (e.g., Waters XBridge) to manage tailing without TEA.

Q3: What is the elution order? A:

  • Paroxol (Related Compound D): Elutes first (Polar).

  • Paroxetine: Elutes second (Lipophilic).

  • Paroxol Mesylate Ester (Impurity): If present (as a reactive intermediate), this ester is less polar than the alcohol but generally elutes after Paroxol and potentially near Paroxetine depending on the specific ester chain length.

Q4: Why does the USP method use TEA? A: The USP method was developed when Type A (acidic) silica columns were standard. These columns had high silanol activity. TEA was mandatory to get a decent peak shape. With modern Type B (high purity) silica, TEA is less critical but still helpful for very basic drugs like Paroxetine.

References

  • United States Pharmacopeia (USP). Monograph: Paroxetine Hydrochloride.[1] USP-NF. (Standard authoritative source for the phosphate/TEA method).

  • Saha, A., et al. "Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets." Journal of Pharmaceutical and Biomedical Analysis. (Discusses stability indicating methods).

  • McCalley, D. V. "Analysis of the basic drug paroxetine by reversed-phase liquid chromatography using an acidic mobile phase." Journal of Chromatography A. (Detailed mechanistic study on silanol interactions).

  • Center for Drug Evaluation and Research (CDER). Review of Paroxetine Mesylate. U.S. Food and Drug Administration.[2] (Regulatory context on impurities).

Sources

Optimization

Dealing with co-eluting impurities in Paroxetine analysis

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Paroxetine analysis, with a specific focus on the common and often challenging issue of co-eluting im...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Paroxetine analysis, with a specific focus on the common and often challenging issue of co-eluting impurities. The information presented here is curated from extensive experience in the field and is supported by authoritative sources to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries that arise during the analysis of Paroxetine and its related substances.

Q1: What are the most common impurities I should be aware of in Paroxetine analysis?

A1: Paroxetine impurities can originate from the synthesis process, degradation, or storage.[1] The United States Pharmacopeia (USP) lists several related compounds that are critical to monitor.[2][3] These include, but are not limited to:

  • Paroxetine Related Compound B: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride[4]

  • Paroxetine Related Compound C: (3R,4S)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride[3]

  • Paroxetine Related Compound E: 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride[3][5][6]

  • Paroxetine Related Compound F: (3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine[3]

  • Paroxetine Related Compound G: (3SR,4RS)-3-[(Benzodioxol-5-yloxy)methyl]-4-(4′-fluorobiphenyl-4-yl)piperidine hydrochloride[3]

Additionally, degradation products can form under various stress conditions such as acid or alkali hydrolysis, oxidation, and photolysis.[7][8] It's also important to consider process-related impurities that may arise from starting materials and intermediates.[1][7]

Q2: My chromatogram shows a peak that is not Paroxetine or any of the known related compounds. What should I do?

A2: An unknown peak requires a systematic investigation. The International Council for Harmonisation (ICH) guidelines provide a framework for reporting, identifying, and qualifying impurities.[9][10][11][12] The first step is to determine if the impurity is present at a level that exceeds the reporting threshold (typically ≥0.05%). If it does, and it also exceeds the identification threshold, you will need to characterize it. Forced degradation studies can be invaluable in these situations. By subjecting Paroxetine to stress conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate degradation products.[7][8] This can help you determine if the unknown peak is a degradation product and provide material for structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Q3: I'm seeing significant peak tailing for my Paroxetine peak. What could be the cause and how can I fix it?

A3: Peak tailing for a basic compound like Paroxetine is often due to secondary interactions with the stationary phase, particularly with acidic silanol groups on the silica support. To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound, operating at a low pH (e.g., 2-3) will ensure the analyte is in its protonated form, which can reduce interactions with silanols. Conversely, a high pH (e.g., 9-10) can suppress the ionization of silanol groups.

  • Column Choice: Utilize a high-purity, end-capped C18 column or consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity.[13][14]

  • Mobile Phase Additives: The addition of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. Ion-pairing reagents can also be employed.[15]

Q4: My method is not meeting the system suitability requirements for resolution between Paroxetine and a known impurity. What are my options?

A4: Failure to meet resolution requirements is a clear indication that your method lacks the necessary selectivity for the critical pair. The resolution equation highlights the three key factors you can adjust: efficiency, selectivity, and retention factor.[14] To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol), the pH, or the buffer concentration.[16]

  • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to Phenyl or Cyano) can significantly alter selectivity.[14]

  • Adjust the Temperature: Temperature can influence the selectivity of a separation. Experiment with different column temperatures to see if resolution improves.[14][17]

  • Modify the Gradient Profile: If you are using a gradient method, flattening the gradient in the region where the critical pair elutes can increase their separation.[13][16]

Troubleshooting Guide: Resolving Co-eluting Impurities

This section provides a structured approach to diagnosing and resolving co-elution issues in Paroxetine analysis.

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's crucial to confirm that you are indeed dealing with co-eluting peaks.

dot

Caption: Initial workflow to confirm co-elution.

Step-by-Step Protocol: Peak Purity Assessment

  • Visual Inspection: Carefully examine the peak shape. Look for any signs of asymmetry, such as shoulders or excessive tailing, which can be initial indicators of co-elution.[18]

  • Diode Array Detector (DAD) Analysis: If your HPLC system is equipped with a DAD, perform a peak purity analysis. This will compare the UV-Vis spectra across the peak. A consistent spectrum indicates a pure peak, while variations suggest the presence of more than one component.[18][19]

  • Mass Spectrometry (MS) Confirmation: For definitive confirmation, couple your LC system to a mass spectrometer. By examining the mass spectra across the chromatographic peak, you can identify if multiple mass-to-charge ratios (m/z) are present, which is a clear sign of co-elution.

Systematic Method Development for Resolution Enhancement

Once co-elution is confirmed, a systematic approach to method development is necessary. The following workflow outlines a logical progression for optimizing your chromatographic separation.

dot

Caption: Workflow for enhancing chromatographic resolution.

Detailed Experimental Protocol: Method Development for Improved Resolution

Objective: To achieve baseline separation (Resolution > 1.5) between Paroxetine and a co-eluting impurity.

1. Mobile Phase Optimization:

  • Organic Modifier Screening:

    • Prepare two sets of mobile phases, one with acetonitrile (ACN) and the other with methanol (MeOH) as the organic modifier.

    • Run your existing gradient method with each mobile phase.

    • Compare the chromatograms for changes in selectivity and resolution. Acetonitrile and methanol have different solvent properties and can significantly alter the elution order of closely related compounds.[16]

  • pH Adjustment:

    • Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5).

    • Analyze the sample at each pH condition.

    • Small changes in pH can alter the ionization state of Paroxetine and its impurities, leading to changes in retention and selectivity.

2. Gradient Profile Modification:

  • Scouting Gradient: Perform a rapid scouting gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution time of the co-eluting pair.

  • Gradient Segmentation: Based on the scouting run, modify the gradient to be shallower in the region where the co-eluting peaks elute. For example, if the peaks elute between 40% and 50% B, you could slow the rate of change of the organic modifier in this range.[13]

  • Isocratic Hold: Consider incorporating an isocratic hold at a specific mobile phase composition to maximize the separation of the critical pair.

3. Stationary Phase Evaluation:

  • If mobile phase and gradient optimization do not yield the desired resolution, a change in the stationary phase is often the most effective solution.[14]

  • Alternative Chemistries:

    • Phenyl Column: A phenyl column can provide alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic compounds like Paroxetine and its impurities.

    • Polar-Embedded Column: These columns offer different selectivity profiles compared to standard C18 columns and can be effective for separating polar compounds.

  • Particle Size: Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC). Smaller particles lead to higher efficiency and can improve resolution.[13][14]

4. Temperature Optimization:

  • Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C).

  • Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which in turn can influence selectivity and resolution.[14]

Forced Degradation Studies to Identify Potential Co-eluting Impurities

Forced degradation studies are essential for identifying potential degradation products that may co-elute with the main peak or other impurities under normal stability conditions.

dot

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol: Forced Degradation Study

  • Sample Preparation: Prepare separate solutions of Paroxetine in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for a specified time).

    • Base Hydrolysis: Add 0.1 M NaOH and heat.

    • Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution to UV and visible light.[20]

  • Neutralization (for acid and base stressed samples): Neutralize the samples before injection.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using your developed HPLC method with DAD and MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify the degradation products formed under each condition. This information is critical for understanding the degradation pathways of Paroxetine and for developing a stability-indicating method.[7][8][21]

Data Summary

The following table summarizes key information regarding common Paroxetine impurities.

Impurity NameCommon OriginPotential for Co-elutionRecommended Analytical Approach
Paroxetine Related Compound B SynthesisHigh, due to structural similarityUSP method[2], UHPLC methods for improved resolution[13]
Paroxetine Related Compound C SynthesisModerateUSP method[2]
Paroxetine Related Compound F Synthesis/DegradationHigh, especially with N-demethylated impuritiesGradient elution, alternative stationary phases
Degradation Products Stress ConditionsVaries depending on the productForced degradation studies coupled with LC-MS for identification[8]

Conclusion

Dealing with co-eluting impurities in Paroxetine analysis requires a systematic and scientifically sound approach. By understanding the potential sources of impurities, employing robust peak purity assessment techniques, and systematically optimizing chromatographic conditions, researchers can develop reliable and accurate analytical methods. This guide provides a framework for troubleshooting and method development, grounded in established scientific principles and regulatory expectations.

References

  • USP Monographs: Paroxetine Hydrochloride. USP29-NF24.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • USP Monographs: Paroxetine Tablets. USP29-NF24.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. (2007).
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Paroxetine EP Impurities & USP Rel
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. (2023). PubMed.
  • Paroxetine P
  • Paroxetine impurities: An overview. (2018). LGC Standards.
  • Paroxetine Hydrochloride. (2021). USP-NF.
  • Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formul
  • Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. (2025). Chemical Engineering Journal.
  • Paroxetine Related Compound B (15 mg) ((3S,4R)-3-[(Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride)]. USP Store.
  • Paroxetine Related Compound F USP Reference Standard. Sigma-Aldrich.
  • USP Paroxetine Rel
  • Paroxetine Hydrochloride. (2019). USP-NF.
  • Paroxetine hydrochloride United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.
  • PRODUCT MONOGRAPH M-PAROXETINE Paroxetine Tablets USP. (2021). Mantra Pharma Inc.
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydr
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
  • Paroxetine. PubChem.
  • How can I improve the resolution of the peaks in gas chromatography? (2015).
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008).
  • Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. (2004). PubMed.
  • An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. (2014). Crystal Growth & Design.
  • Chiral HPLC method for chiral purity determination of paroxetine drug substance. (2002).
  • Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms.
  • Paroxetine Hydrochloride Hemihydrate EP Impurity B. Alentris Research Pvt. Ltd.
  • Paroxetine EP Impurity B. Veeprho.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Paroxetine Degradation Products: Spotlight on Paroxol Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Understanding Paroxetine Degradation Paroxetine, a potent and widely prescribed selective serotonin reuptake inhibitor (SSR...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Understanding Paroxetine Degradation

Paroxetine, a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of depression and other psychiatric disorders.[1] The chemical stability of the active pharmaceutical ingredient (API), Paroxetine Hydrochloride, is of paramount importance to ensure its safety, efficacy, and shelf-life. Degradation of the API can lead to the formation of impurities that may be inactive, have reduced efficacy, or in the worst-case scenario, exhibit toxicity.[2] Therefore, a thorough understanding of Paroxetine's degradation pathways and the characterization of its degradation products are critical for robust formulation development, stability-indicating analytical method development, and regulatory compliance.

This guide provides an in-depth technical comparison of Paroxol Methanesulfonate and other known degradation products of Paroxetine. We will delve into their formation, chemical structures, and analytical profiles, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers and scientists involved in the development and quality control of Paroxetine-based therapeutics.

The Degradation Landscape of Paroxetine

Paroxetine is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments.[3][4] Forced degradation studies are essential to elucidate the degradation pathways and identify the resulting impurities.[5] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to trigger the formation of degradation products.

Process-Related Impurities versus Degradation Products: The Case of Paroxol

It is crucial to distinguish between process-related impurities, which are formed during the synthesis of the API, and degradation products, which arise from the decomposition of the API during storage or use. "Paroxol" is a common name for a key synthetic intermediate in the manufacturing of Paroxetine, chemically known as (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanol.[6] Consequently, Paroxol Methanesulfonate , a salt form of this intermediate, is primarily considered a process-related impurity .[2][7] However, the core structure of Paroxol, [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, has been identified as a degradation product under acidic and oxidative stress conditions.[1][3] This dual identity underscores the importance of comprehensive impurity profiling.

Key Degradation Products of Paroxetine: A Comparative Analysis

Forced degradation studies have revealed several key degradation products of Paroxetine. Below is a comparative overview of some of the most significant ones, including the structurally related Paroxol.

Degradation Product/Impurity Chemical Name Formation Condition(s) Typical Analytical Profile
Impurity 1 (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidineAcidic Hydrolysis, OxidationElutes after Paroxetine in reverse-phase HPLC.[3]
Impurity 2 [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanolAcidic Hydrolysis, OxidationElutes significantly earlier than Paroxetine in reverse-phase HPLC.[3]
Alkaline Degradants Multiple unidentified productsAlkaline HydrolysisTypically polar compounds, eluting early in reverse-phase HPLC.[8]
Photodegradation Products Various oxidized and rearranged productsPhotolytic StressFormation of multiple minor and major degradants.[4]
Paroxol (as a process-related impurity) (3S,4R)-4-(4-fluorophenyl)-1-methyl-3-piperidinemethanolSynthesis ByproductRetention time is dependent on the specific chromatographic method.

Experimental Protocols for Forced Degradation and Analysis

To ensure the scientific integrity and reproducibility of findings, detailed and self-validating experimental protocols are essential. The following sections outline the methodologies for conducting forced degradation studies on Paroxetine and for the subsequent analysis of the resulting degradation products.

Protocol 1: Forced Degradation of Paroxetine Hydrochloride

Objective: To generate the degradation products of Paroxetine under various stress conditions.

Materials:

  • Paroxetine Hydrochloride API

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acidic Hydrolysis:

    • Accurately weigh and dissolve Paroxetine HCl in 0.1 N HCl to a final concentration of 1 mg/mL.

    • Heat the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Accurately weigh and dissolve Paroxetine HCl in 0.1 N NaOH to a final concentration of 1 mg/mL.

    • Heat the solution at 80°C for 2 hours.[8]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • Accurately weigh and dissolve Paroxetine HCl in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Paroxetine HCl in a petri dish and expose it to a temperature of 105°C for 24 hours in a hot air oven.

    • Dissolve the heat-stressed sample in mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a known amount of solid Paroxetine HCl and a solution of Paroxetine HCl (1 mg/mL in water) in a photostability chamber.

    • Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare the solid sample for analysis by dissolving it in the mobile phase.

Protocol 2: Stability-Indicating HPLC Method for Paroxetine and its Degradation Products

Objective: To separate and quantify Paroxetine from its known degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 295 nm
Injection Volume 10 µL

System Suitability:

  • Inject a standard solution of Paroxetine and a spiked solution containing Paroxetine and known impurities (including Paroxol).

  • The resolution between Paroxetine and the closest eluting impurity should be not less than 1.5.

  • The tailing factor for the Paroxetine peak should be not more than 2.0.

  • The relative standard deviation for replicate injections of the Paroxetine standard should be not more than 2.0%.

Visualization of Degradation Pathways and Analytical Workflow

To provide a clearer understanding of the chemical transformations and the analytical process, the following diagrams are presented using Graphviz.

Paroxetine Degradation Pathways

DegradationPathways cluster_acid_oxidation Acidic/Oxidative Stress cluster_alkaline Alkaline Stress cluster_photolytic Photolytic Stress Paroxetine Paroxetine Impurity1 Impurity 1 (Chloro-derivative) Paroxetine->Impurity1 HCl, H₂O₂ Impurity2 Impurity 2 (Piperidinemethanol derivative) Paroxetine->Impurity2 HCl, H₂O₂ AlkalineDegradants Multiple Polar Degradants Paroxetine->AlkalineDegradants NaOH PhotoDegradants Various Oxidized and Rearranged Products Paroxetine->PhotoDegradants Light/UV

Caption: Major degradation pathways of Paroxetine under different stress conditions.

Experimental Workflow for Impurity Profiling

ExperimentalWorkflow start Paroxetine API Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) start->forced_degradation sample_prep Sample Preparation (Neutralization, Dilution) forced_degradation->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Identification, Quantification) hplc_analysis->data_analysis characterization Structural Characterization (LC-MS/MS, NMR) data_analysis->characterization For unknown peaks report Impurity Profile Report data_analysis->report characterization->report

Caption: A typical experimental workflow for the impurity profiling of Paroxetine.

Conclusion and Future Perspectives

The comprehensive analysis of Paroxetine's degradation products is a critical aspect of ensuring its quality and safety. While Paroxol Methanesulfonate is primarily a process-related impurity, its core structure can also be formed through degradation, highlighting the interconnectedness of synthesis and stability. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into Paroxetine's stability.

Future research should focus on the toxicological evaluation of the identified degradation products to establish safe limits in the final drug product. Furthermore, the development of more sensitive and rapid analytical techniques, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), will continue to enhance our ability to detect and quantify trace-level impurities, ultimately contributing to the development of safer and more effective medicines.

References

  • SynThink. Paroxetine EP Impurities & USP Related Compounds. [Link]

  • Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link]

  • Axios Research. Paroxetine Related Impurity 1. [Link]

  • LGC Standards. Paroxetine impurities: An overview. [Link]

  • PubChem. Paroxetine. [Link]

  • Pharmaffiliates. Paroxetine-impurities. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • U.S. Food and Drug Administration. NDA 204516 Orig1s000. [Link]

  • Google Patents. Process for the production of paroxetine.
  • USP. Paroxetine Extended-Release Tablets. [Link]

  • ACS Publications. An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods: The Identification and Characterization of a New Anhydrous Form. [Link]

  • ResearchGate. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. [Link]

  • ResearchGate. (PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. [Link]

  • Water Science and Technology. Photocatalytic degradation of the antidepressant drug Paroxetine using TiO 2 P-25 under lab and pilot scales in aqueous substrates. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. [Link]

  • ResearchGate. Paroxetine mesylate: Comparable to paroxetine hydrochloride?. [Link]

  • PubMed. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals. [Link]

  • Acta Scientific. In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. [Link]

  • International Journal of Pharmacy and Technology. development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. [Link]

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Comparative

A Senior Application Scientist's Guide to Method Transfer for Paroxol Methanesulfonate Analysis: HPLC to UPLC Migration

In the pharmaceutical industry, the analytical methods underpinning drug development and quality control are not static. As technology evolves, so too must our methods to enhance efficiency, reduce costs, and improve dat...

Author: BenchChem Technical Support Team. Date: February 2026

In the pharmaceutical industry, the analytical methods underpinning drug development and quality control are not static. As technology evolves, so too must our methods to enhance efficiency, reduce costs, and improve data quality. A common and impactful evolution is the migration of a validated High-Performance Liquid Chromatography (HPLC) method to an Ultra-High-Performance Liquid Chromatography (UPLC) platform. This guide provides a comprehensive comparison and detailed protocol for transferring the analytical method for "Paroxol Methanesulfonate," a representative small molecule drug substance.

This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the scientific rationale behind the transfer, provide detailed experimental protocols, and present comparative data to demonstrate the success and benefits of the migration, all while adhering to stringent regulatory expectations.

The Strategic Imperative: Why Migrate from HPLC to UPLC?

The transfer of an analytical procedure is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory or on different instrumentation.[1][2] The primary drivers for migrating the Paroxol Methanesulfonate assay from HPLC to UPLC are compelling:

  • Increased Throughput: UPLC technology utilizes columns with sub-2-µm particles, enabling significantly faster separations without compromising resolution. For a QC environment, this translates to analyzing more samples in less time.

  • Enhanced Performance: The smaller particle size leads to higher column efficiency (theoretical plates), resulting in sharper peaks, improved resolution, and greater sensitivity.[3]

  • Reduced Operational Costs: Faster run times and lower flow rates lead to a drastic reduction in solvent consumption and waste disposal costs, contributing to a greener, more sustainable laboratory operation.[3]

  • Lifecycle Management: Modernizing analytical methods ensures the long-term viability and robustness of quality control procedures throughout the product's lifecycle.

The entire process is governed by established regulatory guidelines, primarily the United States Pharmacopeia (USP) General Chapter <1224> "Transfer of Analytical Procedures" and the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[1][2][4][5] These documents provide the framework for ensuring the transferred method is fit for its intended purpose.[5]

The Core Principle: Maintaining Selectivity

The foundational requirement for a successful HPLC to UPLC transfer is the preservation of chromatographic selectivity.[6] This means the elution order of the analyte (Paroxol) and its known impurities must remain consistent. This is achieved by maintaining the same stationary phase chemistry (e.g., C18) while scaling the column geometry and flow rate appropriately.[6]

Experimental Design: A Comparative Study

This guide details the transfer of a validated isocratic HPLC method for the assay of Paroxol Methanesulfonate to a new, faster UPLC method.

Original Method (Legacy HPLC)

The established method is a robust reversed-phase HPLC procedure used for routine quality control.

  • Instrumentation: Standard HPLC system with a quaternary pump and UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 Acetonitrile:Potassium Phosphate Buffer (20mM, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Run Time: 10 minutes.

Transferred Method (Modern UPLC)

The new method is designed to leverage the speed and efficiency of UPLC.

  • Instrumentation: UPLC system with a binary pump and tunable UV detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: 60:40 Acetonitrile:Potassium Phosphate Buffer (20mM, pH 3.0).

  • Flow Rate: 0.5 mL/min (geometrically scaled from the HPLC method).

  • Detection: UV at 254 nm.

  • Run Time: 2 minutes.

Causality of Parameter Selection: The key to this transfer is the geometric scaling of flow rate and injection volume based on the column dimensions. Tools like the ACQUITY UPLC Columns Calculator are invaluable for this process.[6] The flow rate was scaled to maintain a constant linear velocity, ensuring that the separation selectivity remains unchanged. The injection volume is reduced to prevent column overload and band broadening on the smaller-volume UPLC column.

Method Transfer Workflow

The transfer process follows a structured, logical path from planning to final documentation, as outlined below. This systematic approach ensures all regulatory and scientific requirements are met.

MethodTransferWorkflow Plan Planning & Protocol PreTransfer Pre-Transfer Method Verification (HPLC) Plan->PreTransfer Define Acceptance Criteria (per USP <1224>) Transfer Execute Transfer Runs (UPLC) PreTransfer->Transfer Confirm Baseline Performance Validation Comparative Validation (HPLC vs. UPLC) Transfer->Validation Generate UPLC Data Report Final Report & Documentation Validation->Report Compare Results to Acceptance Criteria

Caption: A high-level overview of the analytical method transfer process.

Comparative Performance Data

The success of the method transfer is determined by comparing the performance of the UPLC method against the original, validated HPLC method. The acceptance criteria should be pre-defined in a formal transfer protocol.[1][7]

Table 1: System Suitability and Chromatographic Performance
ParameterLegacy HPLC MethodTransferred UPLC MethodAcceptance CriteriaResult
Retention Time (min) 6.21.2RSD ≤ 2.0%Pass
Theoretical Plates (N) 8,50018,000> 2000Pass
Tailing Factor (T) 1.11.0≤ 2.0Pass
Resolution (Rs) 3.5 (from nearest impurity)4.0 (from nearest impurity)> 2.0Pass
Run Time (min) 10.02.0N/A80% Reduction
Solvent Consumption (mL/run) 10.01.0N/A90% Reduction

Analysis: The UPLC method demonstrates superior efficiency, as evidenced by the more than doubling of theoretical plates. This leads to sharper peaks and improved resolution, all while reducing the run time by 80% and solvent consumption by 90%.

Trustworthiness: Validation of the Transferred Method

To ensure the transferred method is reliable for its intended purpose, a comparative validation study is performed. This process qualifies the receiving laboratory (or in this case, the receiving instrument) to use the procedure.[2][8] The objective is to demonstrate that the method remains suitable for its intended purpose.[5][9]

Validation Workflow

The validation protocol assesses key performance characteristics as defined by ICH Q2(R1).[4]

ValidationWorkflow Core Method Validation (ICH Q2) Specificity Specificity/ Selectivity Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy/ Recovery Core->Accuracy Precision Precision (Repeatability & Intermediate) Core->Precision Robustness Robustness Core->Robustness

Caption: Key validation parameters assessed during method transfer.

Table 2: Comparative Validation Results
Validation ParameterLegacy HPLC MethodTransferred UPLC MethodAcceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Accuracy (% Recovery) 99.5% - 100.8%99.8% - 101.0%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.5%0.3%≤ 1.0%
Precision (Intermediate, %RSD) 0.8%0.6%≤ 2.0%

Analysis: The validation data for the UPLC method are equivalent to, or better than, the legacy HPLC method. The improved linearity, accuracy, and precision instill high confidence in the new method's performance. These results demonstrate that the validated state of the analytical method was maintained throughout the transfer.[10]

Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Paroxol Methanesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Solution (100 µg/mL): Crush no fewer than 20 tablets.[11] Accurately weigh a portion of the powder equivalent to 10 mg of Paroxol into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.[11] Dilute to volume with mobile phase, mix well, and filter through a 0.22 µm PVDF syringe filter.[11]

Protocol 2: UPLC System Operation
  • Equilibrate the UPLC system with the mobile phase (60:40 ACN:Buffer) at 0.5 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30°C.

  • Set the UV detection wavelength to 254 nm.

  • Perform five replicate injections of the standard solution to establish system suitability.

  • Inject the sample solution in duplicate.

  • Calculate the assay of Paroxol Methanesulfonate against the reference standard.

Conclusion and Senior Scientist Insights

The transfer of the Paroxol Methanesulfonate assay method from HPLC to UPLC was successful, meeting all pre-defined acceptance criteria. The resulting UPLC method is not only significantly faster and more economical but also demonstrates superior chromatographic performance in terms of efficiency and resolution.

Key Takeaways for a Successful Transfer:

  • Understand Your Instruments: Differences in system dwell volume and extra-column band broadening between HPLC and UPLC systems are critical factors.[12][13] A thorough understanding of both the originating and receiving instruments is paramount.

  • Robustness is Non-Negotiable: A well-developed, robust HPLC method is far easier to transfer. If the original method is sensitive to small changes in mobile phase composition or temperature, these issues will be magnified during transfer.[14]

  • Protocol is King: A detailed, pre-approved transfer protocol is required by regulatory bodies and is essential for a smooth process.[1][7] It serves as the blueprint for the entire study, defining the experiments, samples, and acceptance criteria.

  • Don't Neglect Geometric Scaling: Proper geometric scaling of flow rate, injection volume, and gradient times (if applicable) is the theoretical foundation of a successful transfer.[15] This ensures that the fundamental separation chemistry is preserved.

By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently modernize their analytical methods, leading to significant gains in laboratory efficiency, data quality, and operational sustainability.

References

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

  • Agilent Technologies. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. [Link]

  • Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. [Link]

  • Ministry of Food and Drug Safety (MFDS). Analytical Methods for the Determination of Mutagenic Impurities in Drug Substances or Drug Products. [Link]

  • Studylib. Analytical Procedure Transfer: USP Guidelines. [Link]

  • United States Pharmacopeia. <1224> Transfer of Analytical Procedures. [Link]

  • Labcompliance. Transfer of Analytical Procedures According to the New USP Chapter 1224. [Link]

  • Scribd. 1224 Transfer of Analytical Procedures 2025. [Link]

  • YouTube. Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]

  • European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]

  • Element Lab Solutions. HPLC Method Transfer Problems. [Link]

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  • Waters Corporation. Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • National Center for Biotechnology Information. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Agilent Technologies. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

  • ResearchGate. (PDF) Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Lab Manager. Transferring Methods from HPLC to UHPLC. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. [Link]

  • World Health Organization (WHO). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. [Link]

  • PubMed. Method transfer for fast liquid chromatography in pharmaceutical analysis: application to short columns packed with small particle. Part II: gradient experiments. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

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  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Journal of Applied Pharmaceutical Science. Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. [Link]

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